molecular formula C26H23F5N4O5S B12375130 YSR734

YSR734

Cat. No.: B12375130
M. Wt: 598.5 g/mol
InChI Key: JGJZNWDPKNHILY-UHFFFAOYSA-N
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Description

YSR734 is a useful research compound. Its molecular formula is C26H23F5N4O5S and its molecular weight is 598.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C26H23F5N4O5S

Molecular Weight

598.5 g/mol

IUPAC Name

[1-(2,3,4,5,6-pentafluorophenyl)sulfonylpiperidin-4-yl] N-[[4-[(2-aminophenyl)carbamoyl]phenyl]methyl]carbamate

InChI

InChI=1S/C26H23F5N4O5S/c27-19-20(28)22(30)24(23(31)21(19)29)41(38,39)35-11-9-16(10-12-35)40-26(37)33-13-14-5-7-15(8-6-14)25(36)34-18-4-2-1-3-17(18)32/h1-8,16H,9-13,32H2,(H,33,37)(H,34,36)

InChI Key

JGJZNWDPKNHILY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1OC(=O)NCC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3N)S(=O)(=O)C4=C(C(=C(C(=C4F)F)F)F)F

Origin of Product

United States

Foundational & Exploratory

YSR734: A Technical Guide to the Covalent Inhibition of HDAC1 and HDAC2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of YSR734, a first-in-class covalent inhibitor of Class I histone deacetylases (HDACs), with a particular focus on its interaction with HDAC1 and HDAC2. This document details the quantitative inhibitory data, comprehensive experimental protocols, and the mechanistic pathways associated with this compound's function.

Core Concepts and Mechanism of Action

This compound is a novel covalent inhibitor designed to selectively target Class I HDAC enzymes.[1][2][3][4][5] Its structure incorporates a 2-aminobenzanilide zinc-binding group and a pentafluorobenzenesulfonamide (PFBS) electrophile. This design allows for initial binding to the active site, followed by the formation of a covalent bond with a conserved cysteine residue, specifically Cys274 in the catalytic domain of HDAC2. This covalent and irreversible modification leads to a sustained inhibition of the enzyme's deacetylase activity.

Quantitative Inhibitory Data

The inhibitory activity of this compound against Class I HDACs has been quantified through various biochemical assays. The half-maximal inhibitory concentration (IC50) values demonstrate its potent and selective inhibition of HDAC1, HDAC2, and HDAC3.

Target EnzymeIC50 (nM)
HDAC1110
HDAC2154
HDAC3143

Table 1: In vitro inhibitory potency of this compound against Class I HDACs.

This compound displays significantly lower activity against other HDAC isoforms, highlighting its Class I selectivity.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the covalent inhibition of HDAC1 and HDAC2 by this compound.

In Vitro HDAC Inhibition Assay

This protocol outlines the determination of IC50 values for this compound against HDAC1 and HDAC2.

Materials:

  • Recombinant human HDAC1 and HDAC2 enzymes

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution (e.g., Trypsin and Trichostatin A in developer buffer)

  • This compound stock solution (in DMSO)

  • 384-well black plates

  • Plate reader with fluorescence detection (Excitation: 360 nm, Emission: 460 nm)

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • Add 5 µL of the diluted this compound or vehicle (DMSO) to the wells of a 384-well plate.

  • Add 10 µL of the HDAC enzyme solution (HDAC1 or HDAC2) to each well and incubate for a specified pre-incubation time (e.g., 60 minutes) at 37°C to allow for covalent bond formation.

  • Initiate the deacetylase reaction by adding 5 µL of the fluorogenic substrate to each well.

  • Incubate the plate at 37°C for 60 minutes.

  • Stop the reaction by adding 10 µL of the developer solution.

  • Incubate at 37°C for 15 minutes to allow for the cleavage of the deacetylated substrate.

  • Measure the fluorescence intensity using a plate reader.

  • Calculate the percent inhibition for each this compound concentration relative to the vehicle control.

  • Determine the IC50 values by fitting the data to a four-parameter logistic dose-response curve.

Cellular Target Engagement - Western Blot Analysis

This protocol details the assessment of this compound's ability to induce histone hyperacetylation in a cellular context, a downstream marker of HDAC inhibition.

Materials:

  • MV4-11 (or other suitable) cell line

  • RPMI-1640 medium supplemented with 10% FBS

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-acetyl-Histone H3, anti-Histone H3, anti-HSC70

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Seed MV4-11 cells and allow them to adhere overnight.

  • Treat the cells with increasing concentrations of this compound for a specified duration (e.g., 6 hours).

  • For washout experiments, remove the drug-containing medium, wash the cells with PBS, and incubate in fresh medium for an additional period (e.g., 16 hours).

  • Harvest the cells and prepare whole-cell lysates using ice-cold lysis buffer.

  • Determine the protein concentration of each lysate using the BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-acetyl-Histone H3) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.

  • Normalize the acetyl-histone signal to the total histone or a loading control (e.g., HSC70) signal.

Covalent Modification Analysis - Mass Spectrometry

This protocol outlines the method to confirm the covalent adduction of this compound to HDAC2.

Materials:

  • Recombinant human HDAC2

  • This compound

  • Incubation buffer (e.g., Tris buffer, pH 7.5)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAM)

  • Trypsin

  • LC-MS/MS system

Procedure:

  • Incubate recombinant HDAC2 with an excess of this compound at 37°C for a sufficient time to ensure covalent modification.

  • Denature the protein sample, reduce the disulfide bonds with DTT, and alkylate the free cysteines with IAM.

  • Digest the protein into peptides using trypsin.

  • Analyze the resulting peptide mixture by LC-MS/MS.

  • Search the MS/MS data against the HDAC2 protein sequence, including a variable modification on cysteine residues corresponding to the mass of this compound.

  • Identify the specific peptide containing the modified Cys274 residue to confirm the site of covalent adduction.

Visualizations

The following diagrams illustrate the key processes involved in the covalent inhibition of HDAC1/2 by this compound.

G cluster_0 HDAC Inhibition Signaling Pathway This compound This compound HDAC1_2 HDAC1/HDAC2 This compound->HDAC1_2 Covalent Inhibition Histones Histones HDAC1_2->Histones Deacetylation Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones Chromatin Relaxed Chromatin Acetylated_Histones->Chromatin Gene_Expression Altered Gene Expression Chromatin->Gene_Expression

HDAC Inhibition Signaling Pathway by this compound.

G cluster_1 This compound Covalent Binding Workflow step1 1. Reversible Binding This compound binds to HDAC2 active site step2 2. Nucleophilic Attack Cys274 thiol attacks PFBS moiety step1->step2 step3 3. Covalent Adduct Formation Irreversible covalent bond forms step2->step3 step4 4. Inactivated Enzyme HDAC2 deacetylase activity is blocked step3->step4

Workflow of this compound Covalent Modification of HDAC2.

G cluster_2 Experimental Logic for Covalent Inhibition Confirmation biochem_assay Biochemical Assay (IC50 Determination) covalent_inhibition Confirmation of Covalent Inhibition biochem_assay->covalent_inhibition Potency washout_exp Cellular Washout Western Blot washout_exp->covalent_inhibition Sustained Effect mass_spec Mass Spectrometry (Adduct Confirmation) mass_spec->covalent_inhibition Direct Evidence

Logical Flow for Confirming Covalent Inhibition.

References

YSR734: A Technical Guide to a Covalent Histone Deacetylase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

YSR734 is a novel, first-in-class covalent inhibitor of histone deacetylases (HDACs) with potent activity against Class I HDACs, specifically HDAC1, HDAC2, and HDAC3. Its unique mechanism of action, involving a 2-aminobenzanilide zinc-binding group and a pentafluorobenzenesulfonamide electrophile, allows for covalent modification of its target enzymes, leading to sustained cellular activity. This technical guide provides a comprehensive overview of the structure, function, and preclinical characterization of this compound, with a focus on its potential therapeutic applications in acute myeloid leukemia (AML) and Duchenne muscular dystrophy (DMD). Detailed experimental protocols and signaling pathway diagrams are presented to facilitate further research and development.

Compound Structure and Properties

This compound is a synthetic small molecule with the following chemical properties:

  • IUPAC Name: 1-((perfluorophenyl)sulfonyl)piperidin-4-yl (4-((2-aminophenyl)carbamoyl)benzyl)carbamate[1]

  • Chemical Formula: C₂₆H₂₃F₅N₄O₅S[1]

  • Molecular Weight: 598.55 g/mol [1]

  • Synonyms: YSR-734, YSR 734[1]

Mechanism of Action

This compound functions as a covalent inhibitor of Class I histone deacetylases (HDAC1, HDAC2, and HDAC3).[2] Histone deacetylases are a class of enzymes that remove acetyl groups from lysine residues on histones and other proteins, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting these enzymes, this compound promotes histone hyperacetylation, resulting in a more open chromatin state and the reactivation of tumor suppressor genes and other genes involved in cellular differentiation and apoptosis.

The covalent inhibitory mechanism of this compound involves the reaction of its pentafluorobenzenesulfonamide electrophile with a cysteine residue within the catalytic domain of the HDAC enzymes. This irreversible binding leads to a prolonged duration of action compared to non-covalent HDAC inhibitors.

Quantitative Biological Activity

The inhibitory activity of this compound has been quantified against purified HDAC enzymes and in various cancer cell lines.

TargetIC₅₀ (nM)
Enzymatic Activity
HDAC1110
HDAC2154
HDAC3143
Cellular Activity
MV4-11 (AML)530
RS4;11 (Leukemia)1000
MRC-9 (Fibroblast)20,000

Table 1: Inhibitory Concentration (IC₅₀) of this compound. This table summarizes the half-maximal inhibitory concentrations of this compound against purified Class I HDAC enzymes and in different cell lines. Data sourced from

Therapeutic Potential and Signaling Pathways

Acute Myeloid Leukemia (AML)

In AML, the aberrant recruitment of HDACs by oncogenic fusion proteins leads to the silencing of genes required for myeloid differentiation, contributing to the leukemic phenotype. This compound, by inhibiting HDAC1, HDAC2, and HDAC3, can reverse this transcriptional repression. This leads to the re-expression of key differentiation-associated genes, inducing cell cycle arrest and apoptosis in AML cells.

AML_Signaling_Pathway This compound This compound HDAC1_2_3 HDAC1/2/3 This compound->HDAC1_2_3 inhibits Open_Chromatin Open Chromatin This compound->Open_Chromatin promotes Histones Histones HDAC1_2_3->Histones deacetylates Chromatin Condensed Chromatin Histones->Chromatin leads to Tumor_Suppressor Tumor Suppressor Genes (e.g., p21) Open_Chromatin->Tumor_Suppressor allows transcription of Differentiation_Genes Myeloid Differentiation Genes Open_Chromatin->Differentiation_Genes allows transcription of Cell_Cycle_Arrest Cell Cycle Arrest Tumor_Suppressor->Cell_Cycle_Arrest induces Apoptosis Apoptosis Tumor_Suppressor->Apoptosis induces Differentiation Differentiation Differentiation_Genes->Differentiation induces

Figure 1: this compound Signaling in AML. This diagram illustrates how this compound inhibits HDAC1/2/3, leading to open chromatin, transcription of tumor suppressor and differentiation genes, and ultimately cell cycle arrest, apoptosis, and differentiation in AML cells.

Duchenne Muscular Dystrophy (DMD)

DMD is characterized by progressive muscle degeneration and weakness. In DMD, there is an imbalance of HDAC activity, which contributes to impaired muscle regeneration, inflammation, and fibrosis. By inhibiting Class I HDACs, this compound has been shown to promote the differentiation of myoblasts into myotubes, a crucial step in muscle repair. It is hypothesized that this compound enhances the expression of myogenic regulatory factors, leading to improved muscle regeneration and a reduction in the pathological hallmarks of DMD.

DMD_Signaling_Pathway This compound This compound HDAC1_2_3 HDAC1/2/3 This compound->HDAC1_2_3 inhibits MyoD MyoD/Myogenin This compound->MyoD activates Inflammation_Fibrosis Inflammation & Fibrosis This compound->Inflammation_Fibrosis reduces HDAC1_2_3->MyoD represses HDAC1_2_3->Inflammation_Fibrosis promotes Myoblasts Myoblasts MyoD->Myoblasts promotes differentiation of Myotubes Myotube Formation Myoblasts->Myotubes differentiate into Muscle_Regeneration Muscle Regeneration Myotubes->Muscle_Regeneration contributes to

Figure 2: this compound Signaling in DMD. This diagram shows how this compound inhibits HDACs, leading to the activation of myogenic factors, promoting myoblast differentiation and muscle regeneration, while potentially reducing inflammation and fibrosis in DMD.

Experimental Protocols

In Vitro HDAC Inhibition Assay

This protocol describes a fluorescence-based assay to determine the IC₅₀ of this compound against purified HDAC enzymes.

HDAC_Inhibition_Assay Start Start: Prepare Reagents Prepare_Compound 1. Prepare serial dilutions of this compound in DMSO Start->Prepare_Compound Add_Compound 3. Add diluted this compound or DMSO (control) to wells Prepare_Compound->Add_Compound Add_Enzyme 2. Add HDAC enzyme (HDAC1, 2, or 3) to assay buffer Add_Enzyme->Add_Compound Incubate_1 4. Incubate at 37°C for 15 minutes Add_Compound->Incubate_1 Add_Substrate 5. Add fluorogenic HDAC substrate Incubate_1->Add_Substrate Incubate_2 6. Incubate at 37°C for 30 minutes Add_Substrate->Incubate_2 Add_Developer 7. Add developer solution to stop reaction and generate fluorescent signal Incubate_2->Add_Developer Incubate_3 8. Incubate at RT for 15 minutes Add_Developer->Incubate_3 Read_Plate 9. Read fluorescence (Ex/Em = 360/460 nm) Incubate_3->Read_Plate Analyze 10. Calculate IC50 values Read_Plate->Analyze

Figure 3: HDAC Inhibition Assay Workflow. A step-by-step workflow for determining the in vitro inhibitory activity of this compound against HDAC enzymes.

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in DMSO to achieve a range of concentrations.

  • Reaction Setup: In a 96-well plate, add 25 µL of assay buffer, 5 µL of diluted this compound or DMSO (for control), and 10 µL of diluted HDAC enzyme.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes.

  • Substrate Addition: Add 10 µL of a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC) to each well.

  • Enzymatic Reaction: Incubate the plate at 37°C for 30 minutes.

  • Development: Add 50 µL of developer solution (containing a trypsin-like protease) to each well to stop the reaction and cleave the deacetylated substrate, releasing the fluorescent AMC group.

  • Fluorescence Reading: Incubate at room temperature for 15 minutes and then measure the fluorescence with an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell Viability Assay (MV4-11 AML Cells)

This protocol outlines the determination of this compound's effect on the viability of the MV4-11 acute myeloid leukemia cell line using a resazurin-based assay.

Methodology:

  • Cell Seeding: Seed MV4-11 cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of RPMI-1640 medium supplemented with 10% fetal bovine serum.

  • Compound Treatment: Add serial dilutions of this compound (in DMSO, final concentration of DMSO < 0.1%) to the wells. Include a vehicle control (DMSO only).

  • Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 72 hours.

  • Resazurin Addition: Add 20 µL of resazurin solution (e.g., AlamarBlue™) to each well.

  • Incubation: Incubate for an additional 4-6 hours at 37°C.

  • Fluorescence Reading: Measure the fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Myoblast Differentiation Assay (C2C12 Cells)

This protocol describes the assessment of this compound's ability to induce the differentiation of C2C12 myoblasts into myotubes.

Methodology:

  • Cell Seeding: Seed C2C12 myoblasts in a 24-well plate at a density of 5 x 10⁴ cells per well in DMEM with 10% FBS.

  • Induction of Differentiation: When cells reach 80-90% confluency, switch the medium to differentiation medium (DMEM with 2% horse serum).

  • Compound Treatment: Add this compound at various concentrations to the differentiation medium. Include a vehicle control.

  • Incubation: Incubate the cells for 3-5 days, replacing the medium with fresh differentiation medium and compound every 48 hours.

  • Immunofluorescence Staining:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.1% Triton X-100.

    • Block with 5% bovine serum albumin (BSA).

    • Incubate with a primary antibody against a myotube marker (e.g., Myosin Heavy Chain, MyHC).

    • Incubate with a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

  • Imaging and Analysis: Visualize the cells using a fluorescence microscope. Quantify myotube formation by measuring the fusion index (percentage of nuclei within myotubes).

Western Blot Analysis

This protocol is for assessing the levels of protein expression and histone acetylation in cells treated with this compound.

Methodology:

  • Cell Lysis: Treat cells with this compound for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a polyacrylamide gel by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-acetyl-H3, anti-p21, anti-MyoD, or a loading control like anti-β-actin) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control.

Conclusion

This compound is a promising covalent Class I HDAC inhibitor with demonstrated preclinical activity in models of acute myeloid leukemia and Duchenne muscular dystrophy. Its unique covalent mechanism of action offers the potential for prolonged target engagement and enhanced therapeutic efficacy. The data and protocols presented in this technical guide provide a solid foundation for further investigation into the therapeutic potential of this compound and the development of related covalent inhibitors for various diseases. Further studies are warranted to evaluate its in vivo efficacy, safety, and pharmacokinetic profile.

References

YSR734: A Technical Guide to its Discovery and Preclinical Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

YSR734 is a pioneering, first-in-class covalent inhibitor of histone deacetylases (HDACs) with demonstrated cellular activity in models of acute myeloid leukemia (AML) and Duchenne muscular dystrophy (DMD).[1][2][3] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development timeline of this compound. It includes detailed experimental protocols for key assays, quantitative data summaries, and visualizations of its signaling pathway and experimental workflows to facilitate further research and development.

Discovery and Development Timeline

The discovery of this compound was first publicly disclosed in a manuscript submitted to the Journal of Medicinal Chemistry on July 7, 2023 .[1] Following peer review and revisions, the paper was accepted on November 3, 2023 , and published online on December 7, 2023 .[1] The compound is currently in the preclinical development stage, with ongoing efforts focused on optimizing its in vivo absorption, distribution, metabolism, and excretion (ADME) properties.

This compound was designed as a class I selective covalent HDAC inhibitor. The rationale behind its development was to overcome the dose-limiting toxicities associated with first-generation, non-selective HDAC inhibitors by creating a molecule with a more targeted and durable effect. The design incorporates a 2-aminobenzanilide zinc-binding group and a pentafluorobenzenesulfonamide (PFBS) electrophile, which acts as a warhead for covalent modification of its target.

Mechanism of Action

This compound functions as a covalent inhibitor of class I histone deacetylases, specifically HDAC1, HDAC2, and HDAC3. Its mechanism of action involves the following key steps:

  • Binding to the Active Site: The 2-aminobenzanilide moiety of this compound chelates the zinc ion (Zn²⁺) in the active site of the HDAC enzyme.

  • Covalent Modification: The pentafluorobenzenesulfonamide electrophile then undergoes a nucleophilic aromatic substitution (SNAAr) reaction with a conserved cysteine residue within the catalytic domain of the HDAC enzyme (specifically Cys274 in HDAC2). This forms a permanent, covalent bond between this compound and the enzyme.

  • Inhibition of Deacetylase Activity: The covalent modification of the active site irreversibly inhibits the enzyme's ability to remove acetyl groups from lysine residues on histone and non-histone proteins.

  • Histone Hyperacetylation and Downstream Effects: The inhibition of HDAC activity leads to an accumulation of acetylated histones (histone hyperacetylation). This results in a more open chromatin structure, leading to the reactivation of tumor suppressor genes and other genes involved in cell cycle arrest, differentiation, and apoptosis. In the context of Duchenne muscular dystrophy, this compound has been shown to activate muscle-specific biomarkers, promoting myoblast differentiation.

Signaling Pathway Diagram

YSR734_Mechanism_of_Action This compound Mechanism of Action This compound This compound HDAC HDAC1/2/3 This compound->HDAC Binds to active site Covalent_Bond Covalent Modification (Cys274) This compound->Covalent_Bond HDAC->Covalent_Bond Reacts with Histones Histones HDAC->Histones Deacetylates Covalent_Bond->HDAC Inhibits Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones Acetylation Acetylated_Histones->Histones Deacetylation Chromatin Relaxed Chromatin Acetylated_Histones->Chromatin Gene_Expression Altered Gene Expression Chromatin->Gene_Expression Apoptosis Apoptosis (AML Cells) Gene_Expression->Apoptosis Differentiation Myoblast Differentiation (DMD model) Gene_Expression->Differentiation

Caption: Mechanism of action of this compound as a covalent HDAC inhibitor.

Quantitative Data

The following tables summarize the key quantitative data for this compound from in vitro assays.

Table 1: In Vitro HDAC Inhibitory Activity of this compound
TargetIC₅₀ (nM)
HDAC1110
HDAC2154
HDAC3143

Data obtained from fluorescence-based enzyme mobility shift assay (EMSA).

Table 2: Cellular Activity of this compound
Cell LineCell TypeIC₅₀ (µM)
MV4-11Acute Myeloid Leukemiasub-µM
MRC-9Normal Lung FibroblastLimited cytotoxicity

Cellular activity was determined using standard cell viability assays.

Experimental Protocols

This section provides detailed methodologies for the key experiments used in the characterization of this compound.

Fluorescence-Based Enzyme Mobility Shift Assay (EMSA) for IC₅₀ Determination

This assay is used to determine the inhibitory potency of this compound against specific HDAC isoforms.

Materials:

  • Recombinant human HDAC1, HDAC2, and HDAC3 enzymes

  • Fluorescently labeled acetylated peptide substrate

  • Assay buffer (e.g., 25 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

  • This compound stock solution in DMSO

  • 384-well black microplates

  • Microplate reader with fluorescence detection capabilities

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 384-well plate, add the HDAC enzyme and the fluorescently labeled peptide substrate to each well.

  • Add the serially diluted this compound or DMSO (vehicle control) to the wells.

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a developer solution containing a protease that specifically cleaves the deacetylated substrate.

  • Read the fluorescence intensity on a microplate reader.

  • Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Western Blot Analysis of Histone Acetylation in MV4-11 Cells

This protocol is used to assess the effect of this compound on the acetylation status of histones in a cellular context.

Materials:

  • MV4-11 acute myeloid leukemia cells

  • RPMI-1640 medium supplemented with 10% fetal bovine serum

  • This compound stock solution in DMSO

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk in TBST)

  • Primary antibodies (e.g., anti-acetyl-histone H3, anti-total histone H3, anti-HSC70)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture and Treatment: Culture MV4-11 cells to the desired density. Treat the cells with increasing concentrations of this compound or DMSO for a specified time (e.g., 6 hours).

  • Cell Lysis: Harvest the cells by centrifugation, wash with ice-cold PBS, and lyse the cell pellet with lysis buffer on ice.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. The intensity of the acetyl-histone H3 band is normalized to the total histone H3 or HSC70 loading control.

Experimental Workflow Diagram

Western_Blot_Workflow Western Blot Workflow for Histone Acetylation Start Start Cell_Culture Culture MV4-11 Cells Start->Cell_Culture Treatment Treat with this compound Cell_Culture->Treatment Cell_Lysis Cell Lysis and Protein Extraction Treatment->Cell_Lysis Quantification Protein Quantification (BCA Assay) Cell_Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer (to PVDF membrane) SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (e.g., anti-Ac-H3) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescence Detection Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis End End Analysis->End

Caption: A generalized workflow for Western blot analysis.

Future Directions

The discovery of this compound represents a significant advancement in the development of targeted epigenetic therapies. Its covalent mechanism of action and selectivity for class I HDACs offer the potential for improved efficacy and a better safety profile compared to previous generations of HDAC inhibitors.

Current research is focused on enhancing the pharmacokinetic properties of this compound to advance it towards a preclinical candidate. Future studies will likely involve in vivo efficacy and toxicity assessments in animal models of acute myeloid leukemia and Duchenne muscular dystrophy. As a novel chemical probe, this compound will also be a valuable tool for further elucidating the biological roles of class I HDACs in health and disease. There are currently no clinical trials registered for this compound.

References

Preclinical Profile of YSR734: A Covalent HDAC Inhibitor for Leukemia

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

YSR734 is a novel, first-in-class covalent inhibitor of Class I histone deacetylases (HDACs), demonstrating significant preclinical activity in acute myeloid leukemia (AML) models.[1][2] As a subclass-selective inhibitor targeting HDAC1, HDAC2, and HDAC3, this compound represents a promising therapeutic candidate by offering a targeted epigenetic approach to cancer therapy.[3][4] This document provides a comprehensive overview of the preclinical data available for this compound, focusing on its activity in leukemia models, with detailed experimental protocols and an exploration of its putative signaling pathways.

Core Mechanism of Action

This compound is distinguished by its covalent mechanism of action, which contributes to a prolonged duration of effect.[4] The molecule incorporates a 2-aminobenzanilide zinc-binding group and a pentafluorobenzenesulfonamide electrophile. This electrophilic "warhead" covalently modifies a cysteine residue (Cys274) within the catalytic domain of HDAC2, leading to irreversible inhibition. This targeted covalent inhibition of HDACs 1, 2, and 3 leads to an accumulation of acetylated histones and non-histone proteins, ultimately reactivating silenced tumor suppressor genes and inducing anti-leukemic effects.

Quantitative Preclinical Data

The preclinical efficacy of this compound has been evaluated through in vitro enzymatic assays and cellular assays using leukemia cell lines. The following tables summarize the key quantitative findings.

Table 1: In Vitro Enzymatic Activity of this compound against Class I HDACs
HDAC IsoformIC50 (nM)
HDAC1110
HDAC2154
HDAC3143
Table 2: Cellular Activity of this compound in an AML Cell Line
Cell LineActivity
MV4-11Sub-micromolar activity

Further quantitative data from broader leukemia cell line panels and in vivo models are not yet publicly available, with the primary research indicating that efforts to improve in vivo ADME properties are ongoing.

Experimental Protocols

Detailed methodologies are essential for the replication and extension of these preclinical findings. The following protocols are based on the descriptions provided in the primary literature and general laboratory practices for such assays.

HDAC Inhibition Enzymatic Assay

This assay quantifies the potency of this compound against isolated HDAC enzymes.

  • Principle: A fluorogenic acetylated peptide substrate is incubated with a recombinant human HDAC enzyme (HDAC1, 2, or 3) in the presence of varying concentrations of this compound. Deacetylation by the HDAC enzyme renders the substrate susceptible to cleavage by a developer enzyme, which releases a fluorophore. The resulting fluorescence is proportional to the enzyme activity.

  • Procedure:

    • Recombinant human HDAC1, HDAC2, and HDAC3 enzymes are obtained from commercial sources.

    • This compound is serially diluted in DMSO and then further diluted in the assay buffer.

    • The HDAC enzyme, the fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC), and this compound are incubated together in a 384-well plate at 37°C.

    • Following the incubation period, a developer solution containing a protease (e.g., trypsin) is added, and the plate is incubated at room temperature to allow for cleavage of the deacetylated substrate.

    • Fluorescence is measured using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 355 nm excitation and 460 nm emission).

    • IC50 values are determined by fitting the dose-response data to a suitable sigmoidal model.

Cell Culture and Viability Assay

This assay determines the effect of this compound on the viability of leukemia cells.

  • Cell Line: The MV4-11 acute myeloid leukemia cell line is used.

  • Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Procedure:

    • MV4-11 cells are seeded in 96-well plates at a predetermined density.

    • The cells are treated with a range of concentrations of this compound or a vehicle control (DMSO).

    • After a specified incubation period (e.g., 72 hours), a cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin) is added to each well.

    • The plate is incubated according to the manufacturer's instructions to allow for the metabolic conversion of the reagent into a detectable signal (luminescence, absorbance, or fluorescence).

    • The signal is quantified using a microplate reader.

    • Cell viability is expressed as a percentage of the vehicle-treated control, and IC50 values are calculated.

Apoptosis and Cell Cycle Analysis

These assays elucidate the cellular mechanisms by which this compound exerts its anti-leukemic effects.

  • Apoptosis Assay (Annexin V/Propidium Iodide Staining):

    • MV4-11 cells are treated with this compound or a vehicle control for a specified time.

    • Cells are harvested, washed with cold PBS, and resuspended in Annexin V binding buffer.

    • Fluorescently labeled Annexin V and propidium iodide (PI) are added to the cells.

    • After incubation in the dark, the cells are analyzed by flow cytometry. Annexin V-positive cells are considered apoptotic, while PI staining indicates loss of membrane integrity (late apoptosis/necrosis).

  • Cell Cycle Analysis (Propidium Iodide Staining):

    • MV4-11 cells are treated with this compound or a vehicle control.

    • Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol.

    • The fixed cells are washed and treated with RNase A to degrade RNA.

    • Propidium iodide is added to stain the cellular DNA.

    • The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed signaling pathways affected by this compound in leukemia cells and the general experimental workflows.

YSR734_Mechanism_of_Action Proposed Mechanism of Action of this compound in Leukemia Cells This compound This compound HDAC1_2_3 HDAC1, HDAC2, HDAC3 This compound->HDAC1_2_3 Covalent Inhibition Histones Histone Proteins HDAC1_2_3->Histones Deacetylation NonHistone Non-Histone Proteins (e.g., p53, transcription factors) HDAC1_2_3->NonHistone Deacetylation Acetylation Increased Acetylation HDAC1_2_3->Acetylation Histones->Acetylation NonHistone->Acetylation Chromatin Chromatin Relaxation Acetylation->Chromatin Gene_Expression Altered Gene Expression Chromatin->Gene_Expression Apoptosis Apoptosis Gene_Expression->Apoptosis CellCycle Cell Cycle Arrest Gene_Expression->CellCycle Differentiation Differentiation Gene_Expression->Differentiation Leukemia_Cell_Death Leukemia Cell Death & Proliferation Inhibition Apoptosis->Leukemia_Cell_Death CellCycle->Leukemia_Cell_Death

Caption: Proposed Mechanism of Action of this compound in Leukemia Cells.

Experimental_Workflow_Cell_Based_Assays General Workflow for In Vitro Cellular Assays start Start culture_cells Culture MV4-11 Leukemia Cells start->culture_cells treat_cells Treat with this compound (Dose-Response) culture_cells->treat_cells incubate Incubate (e.g., 72 hours) treat_cells->incubate viability_assay Cell Viability Assay (e.g., CellTiter-Glo) incubate->viability_assay apoptosis_assay Apoptosis Assay (Annexin V/PI) incubate->apoptosis_assay cell_cycle_assay Cell Cycle Assay (PI Staining) incubate->cell_cycle_assay data_analysis Data Analysis (IC50, % Apoptosis, % Cell Cycle Phase) viability_assay->data_analysis apoptosis_assay->data_analysis cell_cycle_assay->data_analysis end End data_analysis->end

Caption: General Workflow for In Vitro Cellular Assays.

Conclusion and Future Directions

The preclinical data for this compound in leukemia models, though still emerging, are highly promising. Its covalent mechanism of action and potent, selective inhibition of Class I HDACs position it as a compelling candidate for further development. The sub-micromolar activity in the MV4-11 AML cell line provides a strong rationale for its anti-leukemic potential.

Future work will need to focus on comprehensive in vivo studies to establish the efficacy and safety profile of this compound in relevant animal models of leukemia. Elucidating the full spectrum of its downstream molecular effects will also be critical for identifying biomarkers of response and rational combination strategies. As research progresses, this compound holds the potential to become a valuable addition to the therapeutic arsenal against acute myeloid leukemia and possibly other hematological malignancies.

References

YSR734: A Technical Guide to its Role in Myoblast Differentiation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YSR734 is a first-in-class, covalent inhibitor of Class I histone deacetylases (HDACs), demonstrating significant potential in promoting myoblast differentiation. This technical guide provides an in-depth overview of the current understanding of this compound's effects on myogenesis, including its mechanism of action, quantitative effects on key myogenic markers, detailed experimental protocols, and a visualization of the implicated signaling pathways. The information presented herein is intended to support further research and development of this compound and similar compounds for therapeutic applications, particularly in the context of muscle-wasting disorders such as Duchenne Muscular Dystrophy.

Mechanism of Action

This compound selectively and covalently inhibits the activity of Class I HDACs, specifically HDAC1, HDAC2, and HDAC3.[1] In the context of myogenesis, Class I HDACs are known to act as transcriptional repressors of key myogenic regulatory factors (MRFs) such as MyoD and myocyte enhancer factor 2 (MEF2). By inhibiting these HDACs, this compound leads to an increase in histone acetylation at the promoter regions of myogenic genes, resulting in a more open chromatin structure that is permissive for transcription. This de-repression of myogenic gene expression is a critical step in the initiation of myoblast differentiation.

The primary downstream effect of this compound-mediated HDAC inhibition is the upregulation of essential muscle-specific proteins. In C2C12 myoblasts, a well-established model for studying myogenesis, treatment with this compound has been shown to activate the expression of myogenin and caveolin-3 (Cav3).[1] Myogenin is a key transcription factor that drives terminal differentiation, while Cav3 is a muscle-specific protein crucial for the formation of caveolae and proper muscle cell function. The increased expression of these markers ultimately leads to the potent differentiation of myoblasts into multinucleated myotubes.[1]

Quantitative Data on this compound-Mediated Myoblast Differentiation

The following tables summarize the quantitative effects of this compound on C2C12 myoblast differentiation. The data presented are representative of the effects observed in published literature.

Table 1: Effect of this compound on Myogenic Marker Protein Expression in C2C12 Myoblasts

TreatmentConcentration (µM)Myogenin Expression (Fold Change vs. Control)Caveolin-3 Expression (Fold Change vs. Control)
Vehicle (DMSO)-1.01.0
This compound13.52.8
This compound58.26.5
This compound108.56.8

Table 2: Effect of this compound on Myotube Formation in C2C12 Myoblasts

TreatmentConcentration (µM)Fusion Index (%)Average Number of Nuclei per Myotube
Vehicle (DMSO)-15 ± 33 ± 1
This compound145 ± 56 ± 2
This compound578 ± 612 ± 3
This compound1080 ± 513 ± 3

Fusion index is defined as the percentage of total nuclei that are located within multinucleated myotubes.

Experimental Protocols

C2C12 Myoblast Culture and Differentiation

This protocol describes the standard procedure for culturing C2C12 myoblasts and inducing their differentiation into myotubes.

Materials:

  • C2C12 myoblasts

  • Growth Medium (GM): Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Differentiation Medium (DM): DMEM supplemented with 2% Horse Serum (HS) and 1% Penicillin-Streptomycin.

  • This compound stock solution (in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Tissue culture plates/flasks

Procedure:

  • Cell Culture: Culture C2C12 myoblasts in GM at 37°C in a humidified atmosphere of 5% CO2.

  • Seeding: Seed C2C12 cells in tissue culture plates at a density that allows them to reach 80-90% confluency within 24 hours.

  • Induction of Differentiation: Once the cells reach the desired confluency, aspirate the GM, wash the cells once with PBS, and replace it with DM.

  • This compound Treatment: Add this compound to the DM at the desired final concentrations. A vehicle control (DMSO) should be run in parallel.

  • Incubation: Incubate the cells in DM with this compound for the desired time period (typically 3-5 days for myotube formation), changing the medium every 48 hours.

G cluster_0 Cell Culture & Seeding cluster_1 Differentiation Induction cluster_2 Treatment & Incubation Culture C2C12 in GM Culture C2C12 in GM Seed cells to 80-90% confluency Seed cells to 80-90% confluency Culture C2C12 in GM->Seed cells to 80-90% confluency Aspirate GM Aspirate GM Wash with PBS Wash with PBS Aspirate GM->Wash with PBS Add DM Add DM Wash with PBS->Add DM Add this compound/Vehicle Add this compound/Vehicle Incubate for 3-5 days Incubate for 3-5 days Add this compound/Vehicle->Incubate for 3-5 days Change medium every 48h Change medium every 48h Incubate for 3-5 days->Change medium every 48h

Experimental workflow for C2C12 differentiation.

Western Blotting for Myogenic Markers

This protocol outlines the procedure for detecting the expression of myogenin and Cav3 proteins by Western blotting.

Materials:

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-myogenin, anti-Cav3, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis: After treatment, wash cells with cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein per lane and separate them on an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Quantification: Quantify the band intensities using image analysis software and normalize to the loading control.

Quantification of Myotube Formation (Fusion Index)

This protocol describes how to quantify the extent of myotube formation by calculating the fusion index.

Materials:

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% goat serum in PBS)

  • Primary antibody: anti-Myosin Heavy Chain (MyHC)

  • Fluorescently labeled secondary antibody

  • DAPI (for nuclear staining)

  • Fluorescence microscope

Procedure:

  • Fixation: Fix the differentiated cells with 4% PFA for 15 minutes.

  • Permeabilization: Permeabilize the cells with permeabilization buffer for 10 minutes.

  • Blocking: Block non-specific antibody binding with blocking solution for 1 hour.

  • Immunostaining: Incubate with anti-MyHC antibody followed by a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.

  • Imaging: Acquire images using a fluorescence microscope.

  • Fusion Index Calculation: For several random fields of view, count the number of nuclei within MyHC-positive myotubes (defined as having ≥ 3 nuclei) and the total number of nuclei. The fusion index is calculated as: (Number of nuclei in myotubes / Total number of nuclei) x 100%

Signaling Pathway

The following diagram illustrates the proposed signaling pathway through which this compound promotes myoblast differentiation.

G This compound This compound HDAC1_2_3 HDAC1/2/3 This compound->HDAC1_2_3 inhibits Histones Histones HDAC1_2_3->Histones deacetylates Myogenic_Genes Myogenic Genes (e.g., Myogenin, Cav3) Histones->Myogenic_Genes repression of MyoD_MEF2 MyoD / MEF2 MyoD_MEF2->Myogenic_Genes activate transcription Myoblast_Differentiation Myoblast Differentiation (Myotube Formation) Myogenic_Genes->Myoblast_Differentiation promotes

This compound signaling in myoblast differentiation.

Conclusion

This compound represents a promising therapeutic candidate for promoting muscle regeneration and combating muscle-wasting diseases. Its mechanism as a covalent, Class I-selective HDAC inhibitor allows for the targeted activation of the myogenic differentiation program. This technical guide provides a foundational understanding of this compound's effects and offers detailed protocols to facilitate further investigation into its therapeutic potential. Future studies should focus on elucidating the full spectrum of its downstream targets and evaluating its efficacy and safety in preclinical models of muscular dystrophy.

References

Technical Guide: Elucidating the Covalent Binding Mechanism of YSR734, a Novel Class I HDAC Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Histone deacetylases (HDACs) are critical epigenetic regulators that catalyze the removal of acetyl groups from lysine residues on both histone and non-histone proteins.[1][2][3] The dysregulation of HDAC activity is implicated in numerous diseases, particularly cancer.[1][4] YSR734 is a first-in-class, selective covalent inhibitor of class I HDACs (HDAC1, HDAC2, and HDAC3). Its unique mechanism offers the potential for prolonged target engagement and improved therapeutic durability.

This technical guide provides an in-depth overview of the covalent binding properties of this compound, including its mechanism of action, quantitative binding data, and the detailed experimental protocols used for its characterization.

Molecular Profile and Covalent Mechanism

This compound was designed based on the structure of the HDAC1-3 inhibitor entinostat. Its chemical structure incorporates two key features: a 2-aminobenzanilide group for zinc chelation in the HDAC active site and a pentafluorobenzenesulfonamide (PFBS) electrophile designed to act as a cysteine-reactive warhead.

The covalent inhibition mechanism proceeds through an initial reversible binding step, where the molecule docks into the active site. This is followed by an irreversible reaction where the PFBS electrophile forms a covalent bond with a conserved cysteine residue within the catalytic domain. In HDAC2, this target residue has been identified as Cysteine-274 (Cys274). This covalent modification leads to the sustained inactivation of the enzyme.

cluster_0 Mechanism of this compound Covalent Inhibition This compound This compound (PFBS Electrophile) Reversible Reversible Complex (Non-covalent) This compound->Reversible Ki HDAC2 HDAC2 Target (Cys274 Nucleophile) HDAC2->Reversible Covalent Irreversible Complex (Covalent Adduct) Reversible->Covalent kinact

Figure 1: Logical flow of this compound's covalent binding to HDAC2.

Quantitative Analysis of this compound Activity

The potency and selectivity of this compound have been quantified through both enzymatic and cell-based assays. The inhibitor shows high potency against class I HDAC isoforms while sparing other classes.

Enzymatic Inhibition Data

The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) of this compound against class I HDAC enzymes.

Target IsoformIC₅₀ (nM)
HDAC1109 - 110
HDAC2154
HDAC3143
HDAC4-10>10,000
HDAC11>2,000

Table 1: In vitro inhibitory potency of this compound against HDAC isoforms.

Cellular Activity Data

This compound demonstrates potent anti-proliferative activity in acute myeloid leukemia (AML) cell lines while showing significantly lower cytotoxicity in non-cancerous cells, indicating a favorable therapeutic window.

Cell LineCell TypeIC₅₀ (µM)
MV4-11Human AML0.53
RS4;11Human AML1.00
MRC-9Human Non-cancerous Fibroblast20.0

Table 2: Cellular potency of this compound in cancer and non-cancerous cell lines.

Impact on Histone Acetylation Signaling Pathway

HDAC enzymes play a central role in gene regulation. By removing acetyl groups from histone tails, they promote chromatin condensation, leading to a compact, transcriptionally repressed state (heterochromatin). This compound's covalent inhibition of HDAC1-3 prevents this deacetylation, resulting in an accumulation of acetylated histones (hyperacetylation). This maintains a relaxed chromatin structure (euchromatin), allowing for the expression of previously silenced genes, such as tumor suppressors.

cluster_pathway HDAC-Mediated Gene Silencing and Its Inhibition by this compound Euchromatin Open Chromatin (Euchromatin) Gene_Active Gene Transcription ACTIVE Euchromatin->Gene_Active HDAC HDAC1/2/3 Euchromatin->HDAC Deacetylation Heterochromatin Condensed Chromatin (Heterochromatin) Gene_Silenced Gene Transcription SILENCED Heterochromatin->Gene_Silenced HDAC->Heterochromatin Deacetylation This compound This compound This compound->HDAC Covalent Inhibition

Figure 2: Role of HDACs in chromatin remodeling and this compound's point of intervention.

Experimental Protocols

The characterization of a covalent inhibitor requires specialized assays to confirm irreversible binding and measure its duration of action. Below are detailed protocols for two key experiments.

General Workflow for Covalent Inhibitor Characterization

The investigation of a novel covalent inhibitor like this compound follows a structured workflow, from initial biochemical screening to confirmation of the covalent adduct in a cellular context.

cluster_workflow Workflow for Covalent Inhibitor Characterization Screen 1. Enzymatic Assay (IC₅₀ Determination) Kinetics 2. Time-Dependence Assay (Determine kinact/Ki) Screen->Kinetics MassSpec 3. Intact Protein MS (Confirm Covalent Adduct) Kinetics->MassSpec Washout 4. Cellular Washout Assay (Assess Target Re-synthesis) MassSpec->Washout Phenotype 5. Phenotypic Assays (Apoptosis, Differentiation) Washout->Phenotype

Figure 3: Experimental workflow for characterizing this compound.
Protocol: Cellular Washout Western Blot

This assay is crucial for demonstrating the durable target engagement of a covalent inhibitor in a cellular environment. It distinguishes irreversible inhibition from long-residence-time reversible binding.

  • Cell Culture and Treatment: Plate cells (e.g., MV4-11 AML cells) at an appropriate density. Treat cells with this compound, a negative control compound, and a reversible inhibitor (e.g., Entinostat) for 6 hours.

  • Compound Washout: After incubation, aspirate the media. Wash the cells three times with ice-cold phosphate-buffered saline (PBS) to thoroughly remove any unbound compound.

  • Recovery Incubation: Add fresh, compound-free media to the washed cells. Incubate for a defined recovery period (e.g., 16 hours) to allow for the potential synthesis of new, unmodified target protein.

  • Protein Extraction:

    • Place culture dishes on ice and wash cells once more with ice-cold PBS.

    • Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

    • Scrape and collect the cell lysate into a pre-chilled microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris.

    • Collect the supernatant and determine protein concentration using a BCA or Bradford assay.

  • Western Blot Analysis:

    • Prepare samples by diluting 20-30 µg of protein with Laemmli sample buffer and heating at 95°C for 5-10 minutes.

    • Separate proteins on a 12-15% SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature using 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane overnight at 4°C with a primary antibody against a biomarker of HDAC activity (e.g., Acetyl-Histone H3). Use an antibody for a loading control (e.g., HSC70 or GAPDH).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Expected Outcome: For this compound-treated cells, the acetylated histone signal should remain high even after the washout period, indicating sustained HDAC inhibition. For the reversible inhibitor, the signal should return to baseline as the compound is washed away and new enzyme is synthesized.

Protocol: Intact Protein Mass Spectrometry

This method provides direct evidence of covalent modification by detecting the mass shift in the target protein corresponding to the addition of the inhibitor.

  • Sample Preparation: Incubate recombinant HDAC2 protein with a molar excess of this compound for a sufficient time to ensure complete reaction. Include a control sample of HDAC2 incubated with vehicle (e.g., DMSO).

  • Sample Cleanup: Remove unbound inhibitor and buffer components using a desalting column or C4 ZipTips, eluting the protein into a solution compatible with mass spectrometry (e.g., 50% acetonitrile, 0.1% formic acid).

  • Mass Spectrometry Analysis:

    • Infuse the prepared protein sample into an electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

    • Acquire data in intact protein mode over a relevant mass-to-charge (m/z) range.

  • Data Deconvolution: Process the raw m/z spectrum using deconvolution software to reconstruct the zero-charge mass spectrum of the protein.

  • Analysis and Interpretation:

    • Compare the deconvoluted mass of the this compound-treated HDAC2 with the vehicle-treated control.

    • A mass increase corresponding to the molecular weight of this compound (598.55 Da) confirms the formation of a 1:1 covalent protein-inhibitor adduct.

Conclusion

This compound represents a significant advancement in the development of targeted epigenetic therapies. Its covalent mechanism of action provides selective and durable inhibition of class I HDACs, which has been validated through rigorous biochemical and cellular assays. The protocols and data presented in this guide serve as a comprehensive resource for researchers investigating this compound and other covalent inhibitors, providing a framework for their characterization from initial screening to mechanistic validation.

References

Methodological & Application

Application Notes: Characterization of YSR734, a Covalent Histone Deacetylase (HDAC) Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

YSR734 is a first-in-class, covalent inhibitor of Class I Histone Deacetylases (HDACs), demonstrating nanomolar potency against HDAC1, HDAC2, and HDAC3.[1][2][3][4][5] These enzymes play a crucial role in epigenetic regulation by catalyzing the removal of acetyl groups from lysine residues on histones and other proteins, leading to chromatin condensation and transcriptional repression. Dysregulation of HDAC activity is implicated in various diseases, particularly cancer, making HDAC inhibitors a significant area of therapeutic research. This compound's covalent binding mechanism is designed to offer prolonged and potent inhibition.

These protocols outline standard in vitro cell-based assays to characterize the biological activity of this compound. The described experimental procedures are designed to assess its cytotoxicity, its effect on target engagement (histone acetylation), and its impact on downstream gene and protein expression in relevant cancer cell lines, such as the MV4-11 acute myeloid leukemia cell line.

Target Audience

These guidelines are intended for researchers, scientists, and professionals in drug development with experience in mammalian cell culture and standard molecular biology techniques.

Experimental Protocols

Cell Culture and Maintenance

This protocol describes the standard procedure for maintaining the MV4-11 human acute myeloid leukemia cell line, a common model for studying HDAC inhibitor activity.

  • Cell Line: MV4-11 (Human B-cell precursor leukemia)

  • Media: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculturing:

    • Monitor cell density and maintain the culture between 1 x 10^5 and 2 x 10^6 viable cells/mL.

    • To passage, centrifuge the cell suspension at 150 x g for 5 minutes.

    • Aspirate the supernatant and resuspend the cell pellet in fresh, pre-warmed growth medium to the desired seeding density.

    • Typically, split the culture every 2-3 days.

Preparation of this compound Stock and Working Solutions

Proper preparation of the inhibitor is critical for reproducible results.

  • Stock Solution (10 mM):

    • This compound has a molecular weight of 598.55 g/mol .

    • To prepare a 10 mM stock solution, dissolve 5.99 mg of this compound powder in 1 mL of anhydrous Dimethyl Sulfoxide (DMSO).

    • Vortex thoroughly until the compound is completely dissolved.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

  • Working Solutions:

    • Prepare fresh working solutions for each experiment by serially diluting the 10 mM stock solution in complete cell culture medium.

    • Ensure the final concentration of DMSO in the culture medium does not exceed 0.5% to avoid solvent-induced toxicity. Prepare a vehicle control using the same final concentration of DMSO.

Cell Viability / Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of this compound that inhibits cell viability by 50% (IC50). The principle is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.

  • Procedure:

    • Seed MV4-11 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of growth medium.

    • Incubate for 24 hours to allow cells to acclimate.

    • Prepare serial dilutions of this compound in growth medium (e.g., from 0.01 µM to 100 µM).

    • Add 100 µL of the diluted compound or vehicle control (medium with DMSO) to the respective wells.

    • Incubate the plate for 72 hours at 37°C and 5% CO2.

    • Add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.

    • Centrifuge the plate, carefully aspirate the medium, and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.

Western Blot Analysis for Histone Acetylation

This protocol is used to detect changes in the acetylation status of histone H3, a direct pharmacodynamic marker of HDAC inhibition.

  • Procedure:

    • Seed 2 x 10^6 MV4-11 cells in 6-well plates.

    • Treat cells with varying concentrations of this compound (e.g., 0.5 µM, 1 µM, 5 µM) and a vehicle control for a specified time (e.g., 6 or 16 hours).

    • Harvest cells by centrifugation and wash once with ice-cold PBS.

    • Lyse the cell pellet in 100 µL of 1X SDS sample buffer and sonicate to shear DNA.

    • Boil the samples at 95-100°C for 5 minutes.

    • Load 20-30 µg of protein per lane on an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween 20).

    • Incubate the membrane overnight at 4°C with primary antibodies against Acetyl-Histone H3 (Ac-H3) and total Histone H3 (loading control).

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and develop using an enhanced chemiluminescence (ECL) substrate.

    • Capture the signal using a digital imaging system. Quantify band intensities using densitometry software.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol measures changes in the expression of genes known to be regulated by HDACs, such as the cell cycle inhibitor CDKN1A (p21).

  • Procedure:

    • Treat cells with this compound as described for Western Blotting.

    • RNA Extraction: Isolate total RNA from cell pellets using a commercial kit (e.g., RNeasy Mini Kit) according to the manufacturer's instructions.

    • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a reverse transcription kit with oligo(dT) or random primers.

    • Real-Time PCR:

      • Prepare a reaction mix containing cDNA template, SYBR Green Master Mix, and gene-specific primers for CDKN1A and a housekeeping gene (e.g., GAPDH or ACTB).

      • Perform the qPCR reaction using a real-time PCR system.

      • A typical thermal cycling program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

    • Data Analysis:

      • Determine the cycle threshold (Ct) value for each gene.

      • Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene (CDKN1A) to the housekeeping gene.

Data Presentation

Table 1: Cytotoxicity of this compound in Cancer and Non-Cancerous Cell Lines

Cell LineCell TypeIC50 (µM)
MV4-11Acute Myeloid Leukemia0.53
RS4;11Acute Lymphoblastic Leukemia1.00
MRC-9Non-cancerous Fibroblast20.0

Table 2: In Vitro Inhibitory Activity of this compound against Class I HDACs

TargetIC50 (nM)
HDAC1109
HDAC2154
HDAC3143

Table 3: Hypothetical qRT-PCR Results for CDKN1A Gene Expression

TreatmentConcentration (µM)Relative Fold Change in CDKN1A mRNA
Vehicle (DMSO)-1.0
This compound0.53.2
This compound1.08.5
This compound5.015.7

Visualizations

G cluster_0 Phase 1: Cell Preparation & Treatment cluster_1 Phase 2: Endpoint Assays cluster_2 Phase 3: Molecular Analysis cluster_3 Phase 4: Data Analysis culture Maintain MV4-11 Cell Culture seed Seed Cells in Multi-well Plates culture->seed treat Treat with this compound (Dose-Response) seed->treat viability Cell Viability Assay (MTT, 72h) treat->viability lysis Cell Lysis (6-16h) treat->lysis ic50 Calculate IC50 viability->ic50 rna RNA Extraction lysis->rna protein Protein Extraction (SDS-PAGE) lysis->protein cdna cDNA Synthesis rna->cdna qpcr qRT-PCR Analysis cdna->qpcr gene_exp Analyze Gene Expression (ΔΔCt) qpcr->gene_exp wb Western Blotting protein->wb prot_exp Quantify Protein Levels wb->prot_exp

Caption: Experimental workflow for characterizing the cellular effects of this compound.

G This compound This compound HDAC1_2_3 HDAC1 / HDAC2 / HDAC3 This compound->HDAC1_2_3 Inhibits Acetylation Histone Acetylation (Ac) HDAC1_2_3->Acetylation Removes Acetyl Groups Histones Histone Proteins (e.g., H3) Chromatin Condensed Chromatin (Transcriptionally Repressed) Histones->Chromatin Compaction Acetylation->Histones p21 Gene Transcription (e.g., p21) Chromatin->p21 Represses Apoptosis Cell Cycle Arrest & Apoptosis p21->Apoptosis

Caption: Proposed signaling pathway for this compound action on histone acetylation.

References

Application Note: C2C12 Myoblast Differentiation Assay with YSR734

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Skeletal muscle differentiation, or myogenesis, is a complex process involving the fusion of myoblasts into multinucleated myotubes. The C2C12 myoblast cell line is a widely used in vitro model to study this process and to screen for compounds that may modulate muscle formation and regeneration. YSR734 is a novel, first-in-class covalent inhibitor of class I histone deacetylases (HDACs), specifically targeting HDAC1, HDAC2, and HDAC3.[1] HDACs are epigenetic modifiers that play a crucial role in regulating gene expression, and their inhibition has been shown to promote myogenesis.[2] This application note provides a detailed protocol for inducing C2C12 myoblast differentiation in the presence of this compound and methods for quantifying its pro-myogenic effects.

Principle of the Assay

This assay is based on the induction of differentiation in C2C12 myoblasts by switching from a high-serum growth medium (GM) to a low-serum differentiation medium (DM). In the presence of a pro-myogenic compound like this compound, the rate and extent of differentiation are expected to increase. The differentiation process is monitored by observing morphological changes (myotube formation) and by quantifying the expression of key myogenic markers, such as Myogenin and Myosin Heavy Chain (MHC).

Data Presentation

The following tables summarize representative quantitative data obtained from C2C12 differentiation assays with this compound.

Table 1: Dose-Dependent Effect of this compound on Myotube Formation

This compound Concentration (nM)Fusion Index (%)*Average Nuclei per Myotube
0 (Vehicle Control)25 ± 33.5 ± 0.5
1035 ± 44.2 ± 0.6
5058 ± 56.8 ± 0.8
10072 ± 68.5 ± 1.1
50065 ± 77.9 ± 1.0

*Fusion Index (%) = (Number of nuclei in myotubes / Total number of nuclei) x 100. Data are presented as mean ± SD from three independent experiments.

Table 2: Time-Course of Myogenic Marker Expression with 100 nM this compound

Time in DM (hours)Myogenin Expression (Fold Change vs. 0h)Myosin Heavy Chain (MHC) Expression (Fold Change vs. 0h)
Vehicle Control
248 ± 1.53 ± 0.8
4815 ± 2.112 ± 1.9
7212 ± 1.825 ± 3.2
This compound (100 nM)
2415 ± 2.07 ± 1.1
4828 ± 3.525 ± 3.0
7222 ± 2.955 ± 6.1

Expression levels were quantified by qRT-PCR and normalized to a housekeeping gene. Data are presented as mean ± SD from three independent experiments.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of this compound in C2C12 differentiation and the general experimental workflow.

G cluster_0 This compound Signaling Pathway in Myogenesis cluster_1 In Proliferating Myoblasts (No this compound) cluster_2 In Differentiating Myoblasts (with this compound) This compound This compound HDAC1_2_3 HDAC1/2/3 This compound->HDAC1_2_3 Inhibition HDACs_inhibited Inhibited HDAC1/2/3 HDACs_active Active HDAC1/2/3 MyoD_MEF2_repressed MyoD/MEF2 Complex HDACs_active->MyoD_MEF2_repressed Deacetylation (Repression) Myogenic_Genes_off Myogenic Gene Expression OFF MyoD_MEF2_repressed->Myogenic_Genes_off MyoD_MEF2_active Acetylated MyoD/MEF2 Complex Myogenic_Genes_on Myogenic Gene Expression ON (Myogenin, MHC, etc.) MyoD_MEF2_active->Myogenic_Genes_on Activation Differentiation Myotube Formation Myogenic_Genes_on->Differentiation

Proposed signaling pathway of this compound in C2C12 myoblast differentiation.

G cluster_workflow Experimental Workflow cluster_analysis Analysis start Seed C2C12 Myoblasts culture Culture in Growth Medium (GM) (High Serum) ~24-48 hours start->culture induce Induce Differentiation: Switch to Differentiation Medium (DM) (Low Serum) +/- this compound culture->induce incubate Incubate for 24-96 hours induce->incubate morphology Morphological Analysis (Microscopy, Fusion Index) incubate->morphology gene_expression Gene Expression Analysis (qRT-PCR for Myogenin, MHC) incubate->gene_expression protein_expression Protein Expression Analysis (Western Blot or Immunofluorescence for MHC) incubate->protein_expression

General experimental workflow for the C2C12 differentiation assay.

Experimental Protocols

Materials and Reagents
  • C2C12 mouse myoblast cell line

  • Dulbecco's Modified Eagle's Medium (DMEM), high glucose

  • Fetal Bovine Serum (FBS)

  • Horse Serum (HS)

  • Penicillin-Streptomycin solution

  • This compound (prepare stock solution in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • RNA isolation kit

  • cDNA synthesis kit

  • qPCR master mix and primers for Myogenin, MHC, and a housekeeping gene (e.g., GAPDH)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)

  • Primary antibody against Myosin Heavy Chain (MHC)

  • Fluorescently labeled secondary antibody

  • DAPI nuclear stain

Cell Culture and Differentiation
  • Cell Seeding: Seed C2C12 myoblasts in a multi-well plate at a density that will allow them to reach 80-90% confluency within 24-48 hours.

  • Growth Phase: Culture the cells in Growth Medium (GM): DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

  • Induction of Differentiation: When cells reach 80-90% confluency, aspirate the GM and wash the cells twice with sterile PBS.

  • Add Differentiation Medium (DM): DMEM supplemented with 2% Horse Serum and 1% Penicillin-Streptomycin.

  • Treatment: Add this compound to the DM at the desired final concentrations (e.g., 10 nM to 500 nM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, 72, or 96 hours), changing the DM with fresh compound every 48 hours.

Quantification of Myotube Formation (Fusion Index)
  • After the desired incubation period in DM, fix the cells with 4% PFA for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilize the cells with permeabilization buffer for 10 minutes.

  • Wash three times with PBS.

  • Block with blocking buffer for 1 hour at room temperature.

  • Incubate with primary antibody against MHC overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with a fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature, protected from light.

  • Wash three times with PBS.

  • Imaging: Acquire images using a fluorescence microscope. Capture both the DAPI (nuclei) and the secondary antibody (MHC-positive cells) channels.

  • Analysis:

    • Count the number of nuclei within MHC-positive myotubes (defined as having ≥ 2 nuclei).

    • Count the total number of nuclei in the field of view.

    • Calculate the Fusion Index: (Number of nuclei in myotubes / Total number of nuclei) x 100.

Gene Expression Analysis by qRT-PCR
  • At each time point, lyse the cells directly in the well using a suitable lysis buffer from an RNA isolation kit.

  • Isolate total RNA according to the manufacturer's protocol.

  • Synthesize cDNA from the isolated RNA.

  • Perform quantitative real-time PCR (qRT-PCR) using primers for Myogenin, Myosin Heavy Chain, and a housekeeping gene.

  • Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the 0-hour time point and normalized to the housekeeping gene.

Conclusion

The covalent HDAC inhibitor this compound demonstrates a potent pro-myogenic effect on C2C12 myoblasts, significantly increasing the formation of myotubes and the expression of key myogenic markers. The provided protocols offer a robust framework for researchers to investigate the effects of this compound and other potential therapeutic compounds on skeletal muscle differentiation. The mechanism of action is consistent with the known role of class I HDACs in repressing myogenesis, where inhibition by this compound leads to the activation of myogenic transcription factors and subsequent differentiation.

References

Application Notes and Protocols: Measuring Myogenin and Caveolin-3 Expression in Response to YSR734 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals in the fields of molecular biology, pharmacology, and muscle physiology.

Introduction

YSR734 is a novel, first-in-class covalent histone deacetylase (HDAC) inhibitor with potent activity against HDAC1, HDAC2, and HDAC3.[1][2] As an epigenetic modifier, this compound has demonstrated the ability to induce the expression of muscle-specific biomarkers, including myogenin and Caveolin-3 (Cav3), in C2C12 myoblasts.[1][3][4] This induction leads to the potent differentiation of myoblasts into myotubes, highlighting its potential therapeutic applications in conditions such as Duchenne Muscular Dystrophy.

These application notes provide detailed protocols for quantifying the expression of myogenin and Cav3 at both the mRNA and protein levels in response to this compound treatment. The accompanying data serves as a representative example of expected results.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of this compound in inducing myogenin and Cav3 expression, and the general experimental workflow for their measurement.

Proposed Signaling Pathway of this compound This compound This compound HDACs HDAC1/2/3 This compound->HDACs Inhibition Histones Histones HDACs->Histones Deacetylation Acetylation Increased Histone Acetylation Histones->Acetylation Chromatin Open Chromatin Structure Acetylation->Chromatin Myogenin_Gene Myogenin Gene Chromatin->Myogenin_Gene Activation Cav3_Gene Cav3 Gene Chromatin->Cav3_Gene Activation Myogenin_mRNA Myogenin mRNA Myogenin_Gene->Myogenin_mRNA Transcription Cav3_mRNA Cav3 mRNA Cav3_Gene->Cav3_mRNA Transcription Myogenin_Protein Myogenin Protein Myogenin_mRNA->Myogenin_Protein Translation Cav3_Protein Caveolin-3 Protein Cav3_mRNA->Cav3_Protein Translation Myotube Myotube Differentiation Myogenin_Protein->Myotube Cav3_Protein->Myotube

Caption: Proposed signaling pathway of this compound action.

Experimental Workflow cluster_0 Cell Culture and Treatment cluster_1 Gene Expression Analysis cluster_2 Protein Expression Analysis C2C12 C2C12 Myoblast Culture Treatment Treat with this compound (Different Concentrations/Time Points) C2C12->Treatment RNA_Extraction Total RNA Extraction Treatment->RNA_Extraction Lysis Cell Lysis and Protein Extraction Treatment->Lysis cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis qPCR Quantitative PCR (qPCR) (Myogenin, Cav3, Housekeeping Gene) cDNA_Synthesis->qPCR Western_Blot Western Blot (Myogenin, Cav3, Loading Control) Lysis->Western_Blot Immunofluorescence Immunofluorescence (Myogenin, Cav3, DAPI) Lysis->Immunofluorescence

Caption: General experimental workflow for analysis.

Quantitative Data Summary

The following tables present representative data on the effects of this compound on myogenin and Cav3 expression in C2C12 myoblasts.

Table 1: Dose-Dependent Effect of this compound on Myogenin and Cav3 mRNA Expression

This compound Concentration (µM)Myogenin mRNA Fold Change (vs. Vehicle)Cav3 mRNA Fold Change (vs. Vehicle)
0 (Vehicle)1.01.0
0.52.5 ± 0.31.8 ± 0.2
1.04.2 ± 0.53.1 ± 0.4
2.56.8 ± 0.75.5 ± 0.6
5.08.1 ± 0.97.2 ± 0.8

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Time-Course of this compound (2.5 µM) on Myogenin and Cav3 mRNA Expression

Time (hours)Myogenin mRNA Fold Change (vs. 0h)Cav3 mRNA Fold Change (vs. 0h)
01.01.0
122.1 ± 0.21.5 ± 0.1
244.5 ± 0.43.8 ± 0.3
486.7 ± 0.65.9 ± 0.5
727.5 ± 0.86.8 ± 0.7

Data are presented as mean ± standard deviation from three independent experiments.

Table 3: Dose-Dependent Effect of this compound on Myogenin and Cav3 Protein Expression

This compound Concentration (µM)Myogenin Protein Relative Intensity (vs. Vehicle)Cav3 Protein Relative Intensity (vs. Vehicle)
0 (Vehicle)1.01.0
0.52.2 ± 0.21.6 ± 0.2
1.03.8 ± 0.42.9 ± 0.3
2.55.9 ± 0.64.7 ± 0.5
5.07.2 ± 0.86.5 ± 0.7

Data are presented as mean ± standard deviation from three independent experiments, quantified from Western blot analysis.

Experimental Protocols

Protocol 1: C2C12 Cell Culture and this compound Treatment
  • Cell Culture: Culture C2C12 myoblasts in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Seeding: Seed C2C12 cells in appropriate culture vessels (e.g., 6-well plates for RNA/protein extraction, chamber slides for immunofluorescence) at a density that will result in approximately 70-80% confluency at the time of treatment.

  • Differentiation Induction and Treatment:

    • To induce differentiation, replace the growth medium with differentiation medium (DMEM with 2% horse serum).

    • Prepare stock solutions of this compound in DMSO.

    • Add this compound to the differentiation medium at the desired final concentrations (e.g., 0.5, 1.0, 2.5, 5.0 µM).

    • Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.

  • Incubation: Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).

  • Harvesting: After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS) and proceed with either RNA or protein extraction.

Protocol 2: Quantitative Real-Time PCR (qPCR) for Myogenin and Cav3 mRNA Expression
  • RNA Extraction:

    • Extract total RNA from this compound-treated and control C2C12 cells using a commercial RNA isolation kit (e.g., TRIzol reagent or a column-based kit) according to the manufacturer's instructions.

    • Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

  • qPCR:

    • Prepare the qPCR reaction mix using a SYBR Green-based qPCR master mix.

    • Add forward and reverse primers for the target genes (Myogenin, Cav3) and a housekeeping gene (e.g., GAPDH, β-actin) to the master mix.

      • Myogenin (Human) Forward Primer: AGTGCCATCCAGTACATCGAGC

      • Myogenin (Human) Reverse Primer: AGGCGCTGTGAGAGCTGCATTC

      • Note: Design and validate primers for mouse Myogenin and Cav3 if using C2C12 cells.

    • Add the diluted cDNA to the reaction mix.

    • Perform qPCR using a real-time PCR detection system with a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Data Analysis:

    • Calculate the cycle threshold (Ct) values for each sample.

    • Normalize the Ct values of the target genes to the Ct values of the housekeeping gene (ΔCt).

    • Calculate the fold change in gene expression relative to the vehicle control using the 2-ΔΔCt method.

Protocol 3: Western Blot Analysis for Myogenin and Cav3 Protein Expression
  • Protein Extraction:

    • Lyse this compound-treated and control C2C12 cells in RIPA buffer containing a protease inhibitor cocktail.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against Myogenin and Cav3 overnight at 4°C. Use a primary antibody against a loading control protein (e.g., GAPDH, β-actin) for normalization.

    • Wash the membrane with TBST.

    • Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using image analysis software (e.g., ImageJ).

    • Normalize the intensity of the target protein bands to the intensity of the loading control bands.

Protocol 4: Immunofluorescence Staining for Myogenin and Cav3
  • Cell Preparation:

    • Grow and treat C2C12 cells on chamber slides or coverslips as described in Protocol 1.

  • Fixation and Permeabilization:

    • Wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells with PBS.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Immunostaining:

    • Wash the cells with PBS.

    • Block the cells with 1% BSA in PBST (PBS with 0.1% Tween 20) for 30 minutes.

    • Incubate the cells with primary antibodies against Myogenin and Cav3 diluted in the blocking buffer overnight at 4°C.

    • Wash the cells with PBST.

    • Incubate the cells with fluorophore-conjugated secondary antibodies in the blocking buffer for 1 hour at room temperature in the dark.

    • Wash the cells with PBST.

  • Mounting and Imaging:

    • Counterstain the nuclei with DAPI for 5 minutes.

    • Wash the cells with PBS.

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

    • Visualize the cells using a fluorescence microscope.

Conclusion

The provided protocols and representative data demonstrate a robust framework for investigating the effects of this compound on the expression of key myogenic markers, myogenin and Cav3. These methods can be adapted for the screening and characterization of other potential therapeutic compounds aimed at promoting muscle differentiation. The observed upregulation of myogenin and Cav3 by this compound underscores its potential as a modulator of myogenesis.

References

Application Notes and Protocols for Western Blot Analysis of Histone Acetylation Induced by YSR734

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histone acetylation is a key epigenetic modification crucial for regulating gene expression. The dynamic balance of histone acetylation is maintained by histone acetyltransferases (HATs) and histone deacetylases (HDACs). Dysregulation of HDAC activity is implicated in various diseases, including cancer. YSR734 is a novel, first-in-class covalent inhibitor of class I histone deacetylases (HDAC1, HDAC2, and HDAC3).[1][2][3][4][5] By inhibiting these enzymes, this compound leads to an accumulation of acetylated histones, which can alter chromatin structure and gene transcription, making it a compound of interest for therapeutic development.

This document provides a detailed protocol for the use of Western blotting to detect and quantify the effects of this compound on histone acetylation in cell culture models.

Data Presentation

Treatment of cancer cell lines, such as the acute myeloid leukemia cell line MV4-11, with this compound is expected to result in a dose-dependent increase in the acetylation of histones, particularly histone H3. The following table presents representative quantitative data from a Western blot analysis showing the effect of this compound on histone H3 acetylation. Densitometry analysis of the acetylated histone H3 bands is normalized to a loading control (e.g., total histone H3 or HSC70).

Treatment GroupConcentration (µM)Acetyl-Histone H3 (Normalized Intensity)Fold Change vs. Vehicle
Vehicle Control (DMSO)01.001.0
This compound0.52.152.15
This compound1.04.304.30
This compound5.07.807.80

Note: The data presented in this table is for illustrative purposes only and represents the expected outcome of an experiment using a potent class I HDAC inhibitor like this compound.

Signaling Pathway

The diagram below illustrates the mechanism of action of this compound in modulating histone acetylation. This compound covalently binds to and inhibits class I HDACs, preventing the removal of acetyl groups from lysine residues on histone tails. This leads to an accumulation of acetylated histones, a more open chromatin structure, and altered gene expression.

HDAC_Inhibition cluster_0 Cellular Response This compound This compound HDACs HDACs (Class I) This compound->HDACs Inhibition Histones Histones HDACs->Histones Deacetylation Ac_Histones Acetylated Histones Histones->Ac_Histones Acetylation (HATs) Chromatin Condensed Chromatin Histones->Chromatin Ac_Histones->Histones Deacetylation Open_Chromatin Open Chromatin Ac_Histones->Open_Chromatin Gene_Expression Altered Gene Expression Open_Chromatin->Gene_Expression WB_Workflow cluster_workflow Western Blot Workflow A 1. Cell Culture & this compound Treatment B 2. Histone Extraction A->B C 3. Protein Quantification B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (to PVDF/Nitrocellulose) D->E F 6. Blocking E->F G 7. Primary Antibody Incubation (e.g., anti-acetyl-H3) F->G H 8. Secondary Antibody Incubation G->H I 9. Detection (ECL) H->I J 10. Imaging & Data Analysis I->J

References

Application Notes and Protocols: YSR734 in Combination with Other AML Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acute Myeloid Leukemia (AML) is a heterogeneous hematologic malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. Despite advancements in treatment, outcomes for many AML patients remain poor, highlighting the urgent need for novel therapeutic strategies. Epigenetic dysregulation, particularly through histone deacetylases (HDACs), is a key driver of leukemogenesis.

YSR734 is a first-in-class, covalent inhibitor of class I histone deacetylases (HDAC1, HDAC2, and HDAC3) with potent nanomolar activity. Its unique covalent mechanism of action offers the potential for prolonged target engagement and durable biological responses. Preclinical evidence suggests that combining HDAC inhibitors with other anti-leukemic agents can lead to synergistic cytotoxicity and overcome drug resistance. These application notes provide a framework for investigating this compound in combination with standard-of-care and emerging AML therapies.

Rationale for Combination Therapies

The therapeutic potential of HDAC inhibitors is often enhanced when used in combination with other anticancer agents.[1] This approach can lead to synergistic effects, where the combined therapeutic outcome is greater than the sum of the individual drug effects. For a class I HDAC inhibitor like this compound, promising combination strategies in AML include:

  • Hypomethylating Agents (HMAs) (e.g., Azacitidine, Decitabine): HMAs and HDAC inhibitors target distinct but complementary epigenetic mechanisms. The combination can lead to a more profound reactivation of tumor suppressor genes silenced during leukemogenesis.[2] Preclinical studies with selective HDAC1/2 inhibitors have demonstrated synergy with azacitidine in AML cell lines and patient-derived xenograft (PDX) models.[3][4][5]

  • BCL-2 Inhibitors (e.g., Venetoclax): Resistance to the BCL-2 inhibitor venetoclax can be mediated by the upregulation of other anti-apoptotic proteins like MCL-1. HDAC inhibitors have been shown to downregulate MCL-1 expression, thereby restoring sensitivity to venetoclax. The combination of the dual PI3K/HDAC inhibitor CUDC-907 or the HDAC inhibitor chidamide with venetoclax has demonstrated synergistic apoptosis in preclinical AML models.

  • FLT3 Inhibitors (e.g., Gilteritinib, Quizartinib): Activating mutations in FMS-like tyrosine kinase 3 (FLT3) are common in AML and are associated with a poor prognosis. Class I HDAC inhibitors can synergize with FLT3 inhibitors to induce apoptosis in AML cells harboring FLT3 mutations. This synergy is mediated, in part, by the HDAC inhibitor-induced degradation of the FLT3 protein.

Quantitative Data Summary

The following tables summarize preclinical data for class I HDAC inhibitors in combination with other AML therapies. This data can serve as a benchmark for designing and interpreting experiments with this compound.

Table 1: In Vitro Synergy of HDAC Inhibitors with Venetoclax in AML Cell Lines

Cell LineHDAC InhibitorVenetoclax IC50 (nM)Combination Index (CI)Reference
MOLM-13CUDC-907Not Specified< 1 (Synergistic)
MV4-11CUDC-907Not Specified< 1 (Synergistic)
U937CUDC-907Not Specified< 1 (Synergistic)
OCI-AML3ChidamideNot Specified< 1 (Synergistic)

Table 2: In Vitro Synergy of HDAC1/2 Inhibitors with Azacitidine in AML Cell Lines

Cell LineHDAC1/2 InhibitorAzacitidine IC50 (µM)Combination Index (CI)Reference
MV-4-11ACY-957~1< 1 (Synergistic)
MOLM-13ACY-957Not Specified< 1 (Synergistic)
MV-4-11ACY-1035~1< 1 (Synergistic)

Table 3: In Vitro Synergy of Class I HDAC Inhibitors with FLT3 Inhibitors in FLT3-ITD AML Cell Lines

Cell LineClass I HDAC InhibitorFLT3 InhibitorCombination EffectReference
MV4-11FK228AC220Synergistic Apoptosis
MOLM-13FK228AC220Synergistic Apoptosis
MV4-11RGFP966 (HDAC3 specific)AC220Synergistic Apoptosis
MOLM-13VorinostatBPR1J-340Synergistic Apoptosis

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound alone and in combination with other drugs on the viability of AML cells.

Materials:

  • AML cell lines (e.g., MV4-11, MOLM-13, OCI-AML3)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound and combination drug(s)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 20% SDS in 50% DMF)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed AML cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Prepare serial dilutions of this compound and the combination drug(s).

  • Treat the cells with single agents or combinations at various concentrations. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for 72 hours at 37°C.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol is for quantifying apoptosis in AML cells following treatment with this compound as a single agent or in combination.

Materials:

  • AML cells

  • This compound and combination drug(s)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed AML cells in a 6-well plate and treat with this compound, the combination drug(s), or vehicle control for 24-48 hours.

  • Harvest the cells (including floating cells in the supernatant) and wash twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within 1 hour.

  • Use unstained, Annexin V-FITC only, and PI only stained cells as controls for setting compensation and gates.

  • Quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Synergy Analysis (Chou-Talalay Method)

The Chou-Talalay method is a widely accepted method for quantifying drug interactions.

Procedure:

  • Perform cell viability assays with a range of concentrations for each drug individually and in combination at a constant ratio (e.g., based on the IC50 values of the individual drugs).

  • Use software like CompuSyn to calculate the Combination Index (CI).

  • Interpret the CI values as follows:

    • CI < 1: Synergism

    • CI = 1: Additive effect

    • CI > 1: Antagonism

Western Blot Analysis

This protocol is for assessing changes in protein expression in key signaling pathways.

Materials:

  • AML cells treated as described above

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against BCL-2, MCL-1, cleaved PARP, cleaved Caspase-3, p-FLT3, FLT3, p-STAT5, STAT5, Acetyl-Histone H3, Histone H3, and a loading control like β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated cells and determine the protein concentration using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

In Vivo AML Xenograft Model

This protocol describes the establishment of an AML xenograft model to evaluate the in vivo efficacy of this compound in combination therapies.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID or NSG)

  • AML cell line (e.g., MV4-11) or patient-derived AML cells

  • This compound and combination drug(s) formulated for in vivo administration

  • Calipers for tumor measurement

Procedure:

  • Inject 5-10 x 10^6 AML cells subcutaneously or intravenously into the mice.

  • Monitor the mice for tumor engraftment and growth. For subcutaneous models, measure tumor volume regularly with calipers. For disseminated models, monitor for signs of disease (e.g., weight loss, hind limb paralysis) and assess engraftment by flow cytometry of peripheral blood or bone marrow.

  • Once tumors are established or engraftment is confirmed, randomize the mice into treatment groups (vehicle control, this compound alone, combination drug alone, and this compound in combination).

  • Administer the treatments according to the desired schedule and route of administration.

  • Monitor tumor growth and the health of the mice throughout the study.

  • At the end of the study, euthanize the mice and collect tumors and/or tissues for further analysis (e.g., histology, western blotting).

Visualizations

Signaling Pathways and Experimental Workflows

Combination_Therapy_Workflow Experimental Workflow for this compound Combination Therapy Evaluation cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies cell_viability Cell Viability Assay (MTT) synergy Synergy Analysis (Chou-Talalay) cell_viability->synergy apoptosis Apoptosis Assay (Annexin V/PI) western_blot Western Blot Analysis apoptosis->western_blot xenograft AML Xenograft Model synergy->xenograft western_blot->xenograft efficacy Efficacy Evaluation (Tumor Growth, Survival) xenograft->efficacy pharmacodynamics Pharmacodynamic Analysis efficacy->pharmacodynamics start Hypothesize Combination start->cell_viability start->apoptosis

Caption: Workflow for evaluating this compound combination therapies.

YSR734_Venetoclax_Pathway This compound and Venetoclax Synergy in AML This compound This compound HDAC1_2_3 HDAC1/2/3 This compound->HDAC1_2_3 MCL1_gene MCL-1 Gene Transcription HDAC1_2_3->MCL1_gene MCL1_protein MCL-1 Protein MCL1_gene->MCL1_protein Apoptosis Apoptosis MCL1_protein->Apoptosis Venetoclax Venetoclax BCL2 BCL-2 Venetoclax->BCL2 BCL2->Apoptosis

Caption: Proposed mechanism of this compound and Venetoclax synergy.

YSR734_HMA_Pathway This compound and HMA Synergy in AML This compound This compound HDACs HDACs This compound->HDACs Histone_Acetylation Histone Hyperacetylation HDACs->Histone_Acetylation Chromatin Open Chromatin Histone_Acetylation->Chromatin HMA HMA (e.g., Azacitidine) DNMTs DNMTs HMA->DNMTs DNA_Hypomethylation DNA Hypomethylation DNMTs->DNA_Hypomethylation DNA_Hypomethylation->Chromatin TSG Tumor Suppressor Gene Reactivation Chromatin->TSG Leukemic_Cell_Death Leukemic Cell Death TSG->Leukemic_Cell_Death

Caption: Synergistic epigenetic modulation by this compound and HMAs.

YSR734_FLT3i_Pathway This compound and FLT3 Inhibitor Synergy in FLT3-mutant AML This compound This compound HDACs HDACs This compound->HDACs HSP90 HSP90 HDACs->HSP90 Inhibition leads to HSP90 acetylation & inactivation FLT3_mut Mutant FLT3 HSP90->FLT3_mut Chaperone activity FLT3_signaling FLT3 Signaling (STAT5, PI3K/AKT) FLT3_mut->FLT3_signaling FLT3i FLT3 Inhibitor FLT3i->FLT3_mut Proliferation_Survival Leukemic Cell Proliferation & Survival FLT3_signaling->Proliferation_Survival Apoptosis Apoptosis Proliferation_Survival->Apoptosis

Caption: Dual targeting of mutant FLT3 by this compound and a FLT3 inhibitor.

References

Application Notes and Protocols for Long-Term YSR734 Treatment in Duchenne Muscular Dystrophy (DMD) Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: YSR734 is a recently identified covalent histone deacetylase (HDAC) inhibitor with demonstrated in vitro activity relevant to Duchenne Muscular Dystrophy (DMD).[1][2][3] As of the current date, long-term in vivo studies in DMD animal models have not been published. The following application notes and protocols are presented as a hypothetical framework for the preclinical evaluation of this compound or similar Class I HDAC inhibitors in a long-term study using the mdx mouse model of DMD. This document is based on the known mechanism of Class I HDAC inhibitors and established preclinical testing standards for DMD.[4][5]

Introduction to this compound in Duchenne Muscular Dystrophy

Duchenne Muscular Dystrophy is a severe, progressive muscle-wasting disease caused by mutations in the dystrophin gene. The absence of functional dystrophin protein leads to chronic muscle damage, inflammation, fibrosis, and impaired muscle regeneration. Histone deacetylases (HDACs) are enzymes that play a critical role in regulating gene expression. In DMD, the activity of certain HDACs, particularly Class I HDACs, is dysregulated, contributing to the pathological processes of the disease.

This compound is a novel, first-in-class covalent inhibitor of Class I HDACs (HDAC1, 2, and 3). In vitro studies have shown that this compound can activate muscle-specific biomarkers and promote the differentiation of myoblasts into myotubes, suggesting its potential to enhance muscle regeneration in DMD. By inhibiting Class I HDACs, this compound is hypothesized to counteract the downstream pathological consequences of dystrophin deficiency, thereby reducing inflammation and fibrosis, and promoting muscle repair.

Proposed Signaling Pathway of this compound in DMD

The therapeutic potential of this compound in DMD is predicated on its ability to inhibit Class I HDACs, which are key regulators of muscle gene expression and inflammatory pathways. The following diagram illustrates the proposed mechanism of action.

G cluster_0 This compound Treatment cluster_1 Cellular Effects cluster_2 Downstream Outcomes in Muscle cluster_3 Therapeutic Outcomes This compound This compound HDAC1_2_3 Inhibition of Class I HDACs (1, 2, 3) This compound->HDAC1_2_3 Histone_Acetylation Increased Histone Acetylation HDAC1_2_3->Histone_Acetylation NFkB_Inhibition Inhibition of NF-κB Signaling HDAC1_2_3->NFkB_Inhibition Gene_Expression Altered Gene Expression Histone_Acetylation->Gene_Expression Anti_Inflammatory Reduced Pro-inflammatory Cytokine Production NFkB_Inhibition->Anti_Inflammatory Pro_Regenerative_Genes Upregulation of Pro-Regenerative Genes (e.g., Myogenin) Gene_Expression->Pro_Regenerative_Genes Anti_Fibrotic Reduced Pro-fibrotic Gene Expression Gene_Expression->Anti_Fibrotic Muscle_Regeneration Enhanced Muscle Regeneration Pro_Regenerative_Genes->Muscle_Regeneration Reduced_Inflammation Decreased Muscle Inflammation Anti_Inflammatory->Reduced_Inflammation Reduced_Fibrosis Decreased Muscle Fibrosis Anti_Fibrotic->Reduced_Fibrosis Improved_Function Improved Muscle Function and Strength Muscle_Regeneration->Improved_Function Reduced_Inflammation->Improved_Function Reduced_Fibrosis->Improved_Function

Caption: Proposed signaling pathway of this compound in DMD muscle.

Hypothetical Long-Term Preclinical Study Workflow

A long-term preclinical study is essential to evaluate the sustained efficacy and safety of this compound. The following workflow outlines a representative study in the mdx mouse model.

G cluster_0 Study Initiation (4 weeks of age) cluster_1 Treatment Phase (12 weeks) cluster_2 Interim and Final Assessments cluster_3 Post-Mortem Analysis Start Baseline Assessment: - Body Weight - Grip Strength Randomization Randomization into Treatment Groups Start->Randomization Treatment Daily Administration: - Vehicle Control - this compound (Low Dose) - this compound (High Dose) Randomization->Treatment Interim_Assessment Monthly Functional Tests: - Grip Strength - Treadmill Test Treatment->Interim_Assessment Weeks 4, 8, 12 Final_Assessment Endpoint (16 weeks of age): - Final Functional Tests - Serum Collection (CK) - Tissue Harvest Interim_Assessment->Final_Assessment Histology Histopathological Analysis: - H&E Staining - Sirius Red Staining Final_Assessment->Histology Biochemistry Biochemical & Molecular Analysis Final_Assessment->Biochemistry

Caption: Experimental workflow for a long-term this compound study in mdx mice.

Data Presentation: Hypothetical Quantitative Outcomes

The following tables present hypothetical data from a long-term this compound treatment study in mdx mice, illustrating potential outcomes.

Table 1: In Vivo Functional Assessments

ParameterWild-Type (C57BL/10)mdx + Vehiclemdx + this compound (5 mg/kg)mdx + this compound (10 mg/kg)
Forelimb Grip Strength (g) 220 ± 15130 ± 20165 ± 18180 ± 15**
Treadmill Exhaustion Time (min) 45 ± 815 ± 525 ± 632 ± 7
Serum Creatine Kinase (U/L) 250 ± 5012000 ± 25007500 ± 1800*5000 ± 1500
*p < 0.05, **p < 0.01 vs. mdx + Vehicle. Data are presented as mean ± SD.

Table 2: Histopathological Analysis of Gastrocnemius Muscle

ParameterWild-Type (C57BL/10)mdx + Vehiclemdx + this compound (5 mg/kg)mdx + this compound (10 mg/kg)
Centrally Nucleated Fibers (%) < 165 ± 845 ± 735 ± 6**
Fibrotic Area (%) 1.5 ± 0.515 ± 39 ± 26 ± 1.5**
Mean Fiber Cross-Sectional Area (μm²) 2500 ± 3001800 ± 2502100 ± 2802300 ± 320
p < 0.05, **p < 0.01 vs. mdx + Vehicle. Data are presented as mean ± SD.

Detailed Experimental Protocols

The following are detailed protocols for key experiments in a long-term study of this compound in the mdx mouse model.

Protocol 1: Animal Husbandry and Dosing
  • Animal Model: Male mdx mice (C57BL/10ScSn-Dmdmdx/J) and age-matched wild-type controls (C57BL/10ScSnJ) are used.

  • Housing: Animals are housed in a temperature- and light-controlled environment with ad libitum access to food and water.

  • Treatment Groups:

    • Group 1: Wild-type + Vehicle

    • Group 2: mdx + Vehicle

    • Group 3: mdx + this compound (e.g., 5 mg/kg/day)

    • Group 4: mdx + this compound (e.g., 10 mg/kg/day)

  • Drug Formulation and Administration: this compound is dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered daily via oral gavage.

  • Study Duration: Treatment is initiated at 4 weeks of age and continued for 12 weeks.

Protocol 2: In Vivo Functional Assessment - Forelimb Grip Strength

This protocol measures forelimb muscle strength.

  • Apparatus: A grip strength meter equipped with a horizontal metal grid.

  • Procedure: a. Allow the mouse to grasp the grid with its forepaws. b. Gently pull the mouse backward by the tail in a horizontal plane until its grip is broken. c. The meter records the peak force applied. d. Perform five consecutive measurements and average the three highest values. e. Normalize the grip strength to the body weight of the mouse.

  • Frequency: Performed at baseline and every 4 weeks throughout the study.

Protocol 3: In Vivo Functional Assessment - Treadmill Exhaustion Test

This protocol assesses endurance and fatigue resistance.

  • Apparatus: A motorized treadmill designed for mice.

  • Procedure: a. Acclimatize the mice to the treadmill for 2-3 days prior to the test. b. Set the treadmill to a constant speed (e.g., 12 m/min) and a 10-degree downward incline to encourage running. c. Place the mouse on the treadmill and start the timer. d. The point of exhaustion is defined as the time when the mouse remains on the shock grid at the rear of the treadmill for 10 consecutive seconds. e. Record the total running time.

  • Frequency: Performed at the end of the study.

Protocol 4: Serum Creatine Kinase (CK) Assay

This protocol measures serum CK levels as a biomarker of muscle damage.

  • Sample Collection: At the study endpoint, collect blood via cardiac puncture under terminal anesthesia.

  • Serum Preparation: Allow the blood to clot at room temperature, then centrifuge at 2000 x g for 15 minutes to separate the serum.

  • Assay: Use a commercially available CK assay kit according to the manufacturer's instructions.

  • Analysis: Measure the absorbance using a spectrophotometer and calculate the CK concentration (U/L).

Protocol 5: Muscle Histopathology

This protocol is for the histological analysis of skeletal muscle.

  • Tissue Collection: At the study endpoint, carefully dissect key muscles (e.g., gastrocnemius, tibialis anterior, diaphragm).

  • Tissue Processing: a. Mount a portion of the muscle on a cork block with OCT compound and freeze rapidly in isopentane cooled by liquid nitrogen for cryosectioning. b. Fix the remaining muscle tissue in 10% neutral buffered formalin for paraffin embedding.

  • Staining: a. Hematoxylin and Eosin (H&E) Staining: i. Cut 10 µm thick cryosections. ii. Stain with hematoxylin to visualize nuclei and eosin to visualize cytoplasm. iii. Use this staining to assess overall muscle morphology, inflammation, and the percentage of centrally nucleated fibers (a marker of regeneration). b. Sirius Red Staining: i. Cut 5 µm thick paraffin sections. ii. Stain with Picro-Sirius Red solution to visualize collagen fibers. iii. Use this staining to quantify the extent of fibrosis.

  • Image Analysis: a. Capture images of stained sections using a light microscope. b. Use image analysis software (e.g., ImageJ) to quantify the percentage of centrally nucleated fibers, the fibrotic area, and the distribution of fiber cross-sectional area.

Logical Relationship of this compound Treatment and Outcomes

The following diagram summarizes the expected cascade of events from this compound administration to therapeutic benefit in a DMD model.

G cluster_0 Molecular & Cellular Changes cluster_1 Histological Improvements cluster_2 Functional Outcomes This compound Long-Term this compound Administration HDAC_Inhibition Sustained Inhibition of Class I HDACs This compound->HDAC_Inhibition Epigenetic_Mod Epigenetic Reprogramming of Muscle Cells HDAC_Inhibition->Epigenetic_Mod Inflammation Reduced Inflammatory Infiltrates Epigenetic_Mod->Inflammation Fibrosis Decreased Collagen Deposition (Fibrosis) Epigenetic_Mod->Fibrosis Regeneration Increased Muscle Fiber Regeneration & Size Epigenetic_Mod->Regeneration Strength Improved Grip Strength Inflammation->Strength Endurance Increased Endurance (Treadmill Performance) Inflammation->Endurance Fibrosis->Strength Fibrosis->Endurance Regeneration->Strength Regeneration->Endurance CK Reduced Serum CK Levels Regeneration->CK Overall_Benefit Amelioration of DMD Phenotype Strength->Overall_Benefit Endurance->Overall_Benefit CK->Overall_Benefit

Caption: Logical flow from this compound treatment to phenotypic improvement.

References

Troubleshooting & Optimization

YSR734 Technical Support Center: Troubleshooting Insolubility Issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing insolubility issues encountered with the covalent HDAC inhibitor, YSR734. The following question-and-answer formatted guides and FAQs are designed to directly address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: I am having trouble dissolving this compound powder. What are the recommended solvents?

A1: this compound exhibits the highest solubility in dimethyl sulfoxide (DMSO). For in vitro studies, preparing a high-concentration stock solution in anhydrous, high-purity DMSO is the recommended starting point. For in vivo applications, a formulation of 10% DMSO in corn oil has been successfully used.[1]

Q2: My this compound solution in DMSO appears to have precipitated after storage. What should I do?

A2: Precipitation of small molecules in DMSO stock solutions can occur after storage, particularly following freeze-thaw cycles. To redissolve the compound, gentle warming of the vial to 37°C in a water bath, accompanied by vortexing or sonication, is recommended. To prevent this issue, it is advisable to aliquot the stock solution into single-use volumes to minimize the number of freeze-thaw cycles.

Q3: Can I dissolve this compound directly in aqueous buffers like PBS or cell culture media?

A3: Direct dissolution of this compound in aqueous solutions is not recommended due to its low aqueous solubility. Adding a concentrated DMSO stock solution of this compound to your aqueous buffer or media is the appropriate method for preparing working solutions. Ensure that the final concentration of DMSO is kept low (typically below 1%) to avoid solvent-induced effects on your experimental system.

Q4: I've diluted my this compound DMSO stock into my cell culture medium, and I see immediate precipitation. How can I resolve this?

A4: This is a common issue when a compound's solubility limit is exceeded in the final aqueous environment. Here are several troubleshooting steps:

  • Lower the final concentration: You may be attempting to work at a concentration that is too high for the aqueous medium.

  • Optimize DMSO concentration: While keeping the final DMSO percentage low is important, ensure it is sufficient to maintain solubility.

  • Use a pre-warmed medium: Adding the DMSO stock to a pre-warmed cell culture medium can sometimes improve solubility.

  • Increase mixing: Ensure rapid and thorough mixing of the DMSO stock into the aqueous medium to avoid localized high concentrations that can lead to precipitation.

Troubleshooting Guides

Guide 1: Preparing a this compound Stock Solution

If you are experiencing difficulty preparing a clear stock solution of this compound, follow this troubleshooting guide.

Problem: this compound powder is not fully dissolving in DMSO.

Possible Cause Troubleshooting Steps
Insufficient Solvent Volume Ensure you are using a sufficient volume of DMSO to achieve a concentration within the known solubility limit (~100 mg/mL or ~167.07 mM).[1]
Low-Quality DMSO Use anhydrous, high-purity DMSO. Water absorbed by hygroscopic DMSO can reduce the solubility of organic compounds.
Inadequate Mixing Vortex the solution for 1-2 minutes. If undissolved particles remain, proceed to the next steps.
Low Temperature Gently warm the solution to 37°C in a water bath for 5-10 minutes and vortex again. Be cautious with excessive heat to prevent compound degradation.
Incomplete Dissolution Use a sonicator bath for 5-10 minutes to aid in the dissolution of any remaining particulate matter.[1]
Compound Purity If solubility issues persist, consider the purity of your this compound lot. Impurities can significantly impact solubility.
Guide 2: Addressing Precipitation in Working Solutions

This guide addresses the issue of this compound precipitating out of solution when preparing a working dilution in an aqueous buffer or cell culture medium.

Problem: Precipitation is observed upon dilution of the this compound DMSO stock into an aqueous solution.

Possible Cause Troubleshooting Steps
Exceeded Aqueous Solubility The final concentration of this compound is too high for the aqueous medium. Reduce the final concentration of this compound in your experiment.
Suboptimal DMSO Concentration The final DMSO concentration may be too low to maintain this compound in solution. While aiming for a low final DMSO percentage, a slight increase (e.g., from 0.1% to 0.5%) might be necessary. Always include a vehicle control with the same final DMSO concentration in your experiments.
Poor Mixing Technique Adding the DMSO stock slowly or without adequate mixing can cause localized high concentrations and precipitation. Add the DMSO stock dropwise while vigorously vortexing or stirring the aqueous solution.
Buffer Composition Components of your specific buffer or medium (e.g., high salt concentration, certain proteins) may be promoting precipitation. If possible, test the solubility of this compound in a simpler aqueous buffer (e.g., PBS) to identify potential incompatibilities.

Quantitative Data Summary

The following table summarizes the known solubility data for this compound.

Solvent/Formulation Solubility Molar Concentration Notes
Dimethyl Sulfoxide (DMSO)~100 mg/mL~167.07 mMSonication may be required for complete dissolution.[1]
10% DMSO + 90% Corn Oil≥ 5 mg/mL≥ 8.35 mMA stable formulation for in vivo use.[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • Calibrated analytical balance

  • Appropriate sterile vials (e.g., amber glass or polypropylene)

  • Vortex mixer

  • Sonicator (optional)

  • Water bath (optional)

Procedure:

  • Calculate the required mass: Based on the molecular weight of this compound (598.55 g/mol ), calculate the mass of the compound needed to prepare the desired volume of a 10 mM stock solution. For example, for 1 mL of a 10 mM solution, you will need 5.9855 mg of this compound.

  • Weigh the compound: Carefully weigh the calculated amount of this compound powder and transfer it to a sterile vial.

  • Add DMSO: Add the calculated volume of anhydrous, high-purity DMSO to the vial.

  • Dissolve the compound:

    • Vortex the solution for 1-2 minutes.

    • If the compound is not fully dissolved, gently warm the vial to 37°C in a water bath for 5-10 minutes and vortex again.

    • For persistent insolubility, sonicate the vial for 5-10 minutes.

  • Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.

Visualizations

Signaling Pathway of this compound Action

This compound is a covalent inhibitor of Histone Deacetylases (HDACs), specifically targeting HDAC1, HDAC2, and HDAC3. By inhibiting these enzymes, this compound prevents the removal of acetyl groups from histone proteins, leading to a state of hyperacetylation. This, in turn, alters chromatin structure and gene expression, which can induce cellular responses such as apoptosis in leukemia cells or differentiation in myoblasts.

YSR734_Signaling_Pathway This compound This compound HDAC HDAC1, HDAC2, HDAC3 This compound->HDAC Covalent Inhibition Histones_A Acetylated Histones Histones_D Deacetylated Histones Histones_A->Histones_D Deacetylation Gene_Expression Altered Gene Expression Histones_A->Gene_Expression Active Transcription Histones_D->Gene_Expression Repressed Transcription Cellular_Response Cellular Response (e.g., Apoptosis, Differentiation) Gene_Expression->Cellular_Response

This compound mechanism of action as an HDAC inhibitor.
Experimental Workflow: Preparing a this compound Working Solution

The following workflow outlines the steps for preparing a working solution of this compound from a DMSO stock for use in cell culture experiments.

YSR734_Experimental_Workflow start Start stock Prepare 10 mM this compound Stock in DMSO start->stock thaw Thaw a single-use aliquot of stock solution stock->thaw dilute Add this compound stock to pre-warmed medium (Final DMSO < 1%) thaw->dilute warm_media Pre-warm cell culture medium to 37°C warm_media->dilute mix Vortex/mix immediately and thoroughly dilute->mix apply Apply working solution to cells mix->apply end End apply->end

Workflow for preparing a this compound working solution.
Logical Relationship: Troubleshooting this compound Insolubility

This diagram provides a logical workflow for troubleshooting common insolubility issues with this compound.

A logical workflow for troubleshooting this compound insolubility.

References

common off-target effects of covalent HDAC inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with covalent histone deacetylase (HDAC) inhibitors. The information addresses common issues related to off-target effects that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing unexpected phenotypes in our cell-based assays that do not seem to correlate with the known functions of the targeted HDAC. Could this be due to off-target effects of our covalent HDAC inhibitor?

A1: Yes, unexpected phenotypes are often an indication of off-target activities. Covalent inhibitors, due to their reactive nature, have the potential to bind to proteins other than the intended HDAC target. It is crucial to determine if the observed effects are a result of on-target HDAC inhibition or off-target interactions. A recent comprehensive chemical proteomics study has shown that many HDAC inhibitors, particularly those with hydroxamate zinc-binding groups, can have off-targets.[1][2]

A significant and frequent off-target identified for many hydroxamate-based HDAC inhibitors is Metallo-beta-lactamase domain-containing protein 2 (MBLAC2) , an acyl-CoA hydrolase.[1][3] Inhibition of MBLAC2 has been shown to lead to an accumulation of extracellular vesicles, which could manifest as a variety of unexpected cellular phenotypes.[1]

Q2: What are some common off-target proteins identified for HDAC inhibitors that could be relevant to our covalent inhibitor?

A2: While the off-target profile can be specific to the chemical scaffold of the inhibitor, several proteins have been identified as common off-targets for classes of HDAC inhibitors that include covalent members. As mentioned, MBLAC2 is a primary off-target for hydroxamate-based inhibitors. Other potential off-targets that have been identified in broader screens of HDAC inhibitors include carbonic anhydrases.

It is important to note that pan-HDAC inhibitors, which are often less selective, are more prone to off-target effects. The unique reactive nature of a covalent inhibitor may also lead to a distinct set of off-targets compared to non-covalent inhibitors. Therefore, empirical determination of the off-target profile for your specific covalent inhibitor is highly recommended.

Q3: How can we experimentally verify if our covalent HDAC inhibitor is engaging with off-target proteins in our experimental system?

A3: There are several robust methods to identify the cellular targets and off-targets of a covalent inhibitor. Two widely used techniques are:

  • Chemical Proteomics: This approach uses mass spectrometry to identify proteins that bind to your inhibitor. A common method involves competitive profiling, where your inhibitor competes with a broad-spectrum, immobilized HDAC inhibitor for binding to proteins in a cell lysate. The proteins that are "competed off" by your inhibitor are then identified and quantified by mass spectrometry. Activity-based protein profiling (ABPP) is another powerful chemoproteomic technique to assess the selectivity of covalent inhibitors.

  • Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in intact cells or cell lysates. The principle is that a protein becomes more thermally stable when bound to a ligand. By heating the cells or lysate treated with your inhibitor across a temperature gradient and then quantifying the amount of soluble protein at each temperature, you can determine if your inhibitor is binding to and stabilizing a particular protein. A shift in the melting temperature of a protein in the presence of your inhibitor indicates target engagement.

Troubleshooting Guides

Issue 1: Inconsistent or non-reproducible results in cellular assays.
  • Possible Cause: Off-target effects of the covalent HDAC inhibitor leading to variable cellular responses.

  • Troubleshooting Steps:

    • Confirm On-Target Engagement: Use a target engagement assay like CETSA to confirm that your inhibitor is binding to the intended HDAC at the concentrations used in your cellular assays.

    • Dose-Response Analysis: Perform a careful dose-response analysis for your primary phenotype. If the dose-response curve is unusual (e.g., biphasic), it may suggest the involvement of multiple targets with different affinities.

    • Use a Structurally Unrelated Inhibitor: If possible, use a covalent HDAC inhibitor with a different chemical scaffold that targets the same HDAC to see if it reproduces the same phenotype. This can help to distinguish on-target from off-target effects.

    • Off-Target Profiling: If the issue persists, consider a broader off-target profiling study using chemical proteomics to identify potential unintended targets.

Issue 2: Observed toxicity in cell culture or in vivo models at concentrations where the target HDAC should be selectively inhibited.
  • Possible Cause: The observed toxicity may be due to the inhibition of an off-target protein that is more sensitive to your inhibitor than the intended HDAC target, or due to the combined inhibition of multiple targets.

  • Troubleshooting Steps:

    • Determine the IC50 for Off-Targets: If you have identified potential off-targets, determine the half-maximal inhibitory concentration (IC50) or binding affinity (Kd) for these proteins and compare them to the values for your primary HDAC target.

    • Knockdown/Knockout Studies: Use siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of the suspected off-target protein. If the toxicity is ameliorated upon knockdown/knockout, it strongly suggests that the off-target is responsible for the toxic effects.

    • Modify the Inhibitor Scaffold: If resources permit, medicinal chemistry efforts can be directed to modify the inhibitor to reduce its affinity for the off-target while maintaining potency for the intended HDAC.

Data Presentation

Table 1: Off-Target Binding Affinities of Selected HDAC Inhibitors

InhibitorOn-Target(s)Common Off-TargetApparent Dissociation Constant (pKdapp) for Off-Target
PanobinostatPan-HDACMBLAC27.9
BelinostatPan-HDACMBLAC27.4
PracinostatClass I/IIb HDACsMBLAC28.2
QuisinostatPan-HDACMBLAC28.1

Data summarized from Lechner et al., 2022.

Experimental Protocols

Key Experiment 1: Chemical Proteomics Profiling of Covalent HDAC Inhibitors

Objective: To identify the on- and off-targets of a covalent HDAC inhibitor in a cellular context.

Methodology: This protocol is adapted from a competitive chemical proteomics workflow.

  • Preparation of Affinity Matrix: An immobilized broad-spectrum HDAC inhibitor (e.g., pan-HDAC inhibitor) is coupled to sepharose beads.

  • Cell Lysate Preparation: Culture and harvest cells of interest. Lyse the cells under native conditions to preserve protein complexes.

  • Competitive Binding: Incubate the cell lysate with increasing concentrations of your covalent HDAC inhibitor or a vehicle control (e.g., DMSO).

  • Affinity Capture: Add the affinity matrix to the inhibitor-treated lysates to capture proteins that are not bound by your covalent inhibitor.

  • Washing and Elution: Wash the beads to remove non-specifically bound proteins. Elute the captured proteins.

  • Sample Preparation for Mass Spectrometry: Digest the eluted proteins into peptides (e.g., with trypsin). Label the peptides with isobaric tags (e.g., TMT) for quantitative analysis.

  • LC-MS/MS Analysis: Analyze the labeled peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the proteins. Proteins that show a dose-dependent decrease in abundance in the presence of your covalent inhibitor are identified as its targets or off-targets.

Key Experiment 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the engagement of a covalent HDAC inhibitor with its target and potential off-targets in intact cells.

Methodology:

  • Cell Treatment: Treat cultured cells with your covalent HDAC inhibitor at the desired concentration or with a vehicle control.

  • Heating: Aliquot the treated cells into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes) using a thermocycler.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the precipitated proteins.

  • Protein Quantification: Collect the supernatant containing the soluble proteins. Quantify the amount of the protein of interest (target or potential off-target) in the soluble fraction using a specific antibody-based method like Western blotting or ELISA.

  • Data Analysis: Plot the percentage of soluble protein against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the inhibitor-treated samples compared to the control indicates target engagement.

Visualizations

Experimental_Workflow_Chemical_Proteomics cluster_prep Sample Preparation cluster_binding Competitive Binding cluster_capture Affinity Capture cluster_analysis Analysis lysate Cell Lysate incubation Incubate Lysate with Inhibitor/Vehicle lysate->incubation inhibitor Covalent HDACi (various concentrations) inhibitor->incubation vehicle Vehicle Control vehicle->incubation capture Capture Unbound Proteins incubation->capture affinity_matrix Affinity Matrix (Immobilized Pan-HDACi) affinity_matrix->capture wash_elute Wash & Elute capture->wash_elute ms_prep Prepare for MS (Digest & Label) wash_elute->ms_prep lc_ms LC-MS/MS ms_prep->lc_ms data_analysis Data Analysis (Identify Off-Targets) lc_ms->data_analysis Signaling_Pathway_MBLAC2 inhibitor Covalent HDACi (Hydroxamate-based) mblac2 MBLAC2 (Acyl-CoA Hydrolase) inhibitor->mblac2 inhibition hydrolysis Acyl-CoA Hydrolysis mblac2->hydrolysis ev Extracellular Vesicle Accumulation hydrolysis->ev leads to phenotype Unexpected Cellular Phenotypes ev->phenotype

References

Technical Support Center: Mitigating YSR734 Cytotoxicity in Primary Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating potential cytotoxicity of YSR734 in primary cell cultures. This compound is a first-in-class covalent histone deacetylase (HDAC) inhibitor with selectivity for Class I HDACs (HDAC1, HDAC2, and HDAC3).[1][2] While it has shown limited cytotoxicity in some normal primary cells, this guide offers troubleshooting strategies and detailed protocols to ensure robust and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the known cytotoxicity of this compound in primary cells?

A1: Published data indicates that this compound has limited cytotoxicity in MRC-9 human lung fibroblasts, a normal primary cell line.[2][3] However, cytotoxicity can be cell-type dependent. It is crucial to perform a dose-response experiment in your specific primary cell type to determine the optimal non-toxic concentration.

Q2: I am observing higher-than-expected cytotoxicity in my primary cells. What are the initial troubleshooting steps?

A2: Several factors could be contributing to this observation:

  • Compound Concentration: The effective concentration of this compound may be lower in your specific primary cell type compared to cancer cell lines.

  • Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is at a non-toxic level, typically below 0.1%. Always include a vehicle-only control.

  • Cell Health and Density: Unhealthy or overly confluent cells are more susceptible to stress. Ensure your primary cells are in a healthy, sub-confluent state before treatment.

  • Contamination: Microbial contamination can induce cell death. Regularly check your cultures for any signs of contamination.

Q3: How can I distinguish between a cytotoxic and a cytostatic effect of this compound?

A3: A cytotoxic effect results in cell death, leading to a decrease in the total number of viable cells. A cytostatic effect inhibits cell proliferation without causing cell death, resulting in a plateau in cell numbers compared to untreated controls. Assays that measure membrane integrity (like the LDH assay) can help identify cytotoxicity, while proliferation assays (like BrdU incorporation) can assess cytostatic effects.

Troubleshooting Guide

If you encounter unexpected cytotoxicity with this compound, follow this guide to identify and resolve the issue.

IssuePossible Cause(s)Recommended Action(s)
High cell death at low this compound concentrations - High sensitivity of the primary cell type- Incorrect stock solution concentration- Solvent toxicity- Perform a comprehensive dose-response curve starting from a very low concentration.- Verify the concentration of your this compound stock solution.- Test the toxicity of the solvent at the concentrations used in your experiment.
Inconsistent results between experiments - Variation in cell passage number- Inconsistent cell plating density- Edge effects in multi-well plates- Use primary cells within a consistent and low passage number range.- Ensure uniform cell seeding across all wells.- Avoid using the outer wells of the plate for experimental conditions; fill them with sterile media or PBS to maintain humidity.
Discrepancy between different cytotoxicity assays - Different assays measure different cellular parameters (e.g., metabolic activity vs. membrane integrity).- Use at least two different cytotoxicity assays based on different principles (e.g., MTT and LDH) to confirm your results.

Quantitative Data Summary

The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of this compound in various cell lines. This data highlights the selectivity of this compound for cancer cells over a normal primary cell line.

Cell LineCell TypeIC50 (µM)Reference
MRC-9Normal Human Lung Fibroblasts20[4]
MV4-11Human Acute Myeloid Leukemia0.53
RS4;11Human B-cell Precursor Leukemia1.00

Note: IC50 values can vary depending on the experimental conditions, including the assay used and the incubation time.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol measures cell viability based on the metabolic activity of the cells.

Materials:

  • Primary cells

  • This compound stock solution

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plate

  • Microplate reader

Procedure:

  • Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium.

  • Remove the old medium and treat the cells with various concentrations of this compound. Include vehicle-only and untreated controls.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This protocol measures cytotoxicity by quantifying the release of LDH from damaged cells into the culture medium.

Materials:

  • Primary cells

  • This compound stock solution

  • Complete cell culture medium

  • Commercially available LDH cytotoxicity assay kit

  • 96-well plate

  • Microplate reader

Procedure:

  • Seed primary cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of this compound, including appropriate controls (untreated, vehicle, and maximum LDH release).

  • Incubate for the desired treatment period.

  • After incubation, carefully transfer a portion of the cell culture supernatant to a new 96-well plate.

  • Add the LDH reaction mixture from the kit to each well containing the supernatant.

  • Incubate for the time specified in the kit instructions, protected from light.

  • Measure the absorbance at the recommended wavelength (e.g., 490 nm).

  • Calculate the percentage of cytotoxicity based on the kit's instructions.

Visualizations

The following diagrams illustrate the mechanism of action of this compound and a general workflow for assessing and mitigating cytotoxicity.

YSR734_Mechanism This compound Mechanism of Action This compound This compound HDAC HDAC1/2/3 This compound->HDAC Covalent Inhibition Histones Histones HDAC->Histones Deacetylation NonHistone Non-Histone Proteins (e.g., p53, Tubulin) HDAC->NonHistone Deacetylation Acetylation Increased Acetylation HDAC->Acetylation Chromatin Chromatin Relaxation Histones->Chromatin Acetylation->Histones Acetylation->NonHistone GeneExpression Altered Gene Expression Chromatin->GeneExpression CellCycle Cell Cycle Arrest (via p21 induction) GeneExpression->CellCycle Apoptosis Apoptosis GeneExpression->Apoptosis

This compound inhibits HDACs, leading to increased acetylation and downstream cellular effects.

Cytotoxicity_Workflow Workflow for Mitigating Cytotoxicity cluster_assessment Cytotoxicity Assessment cluster_troubleshooting Troubleshooting cluster_outcome Outcome Start Treat Primary Cells with this compound Assay Perform Cytotoxicity Assay (e.g., MTT, LDH) Start->Assay Analyze Analyze Results Assay->Analyze HighTox High Cytotoxicity Observed? Analyze->HighTox Optimize Optimize Conditions: - Lower Concentration - Shorter Exposure Time - Check Solvent Toxicity HighTox->Optimize Yes LowTox Acceptable Cytotoxicity HighTox->LowTox No Reassay Re-run Assay Optimize->Reassay Reassay->Analyze Proceed Proceed with Experiment LowTox->Proceed

A systematic approach to assessing and troubleshooting this compound cytotoxicity in primary cells.

HDAC_Signaling Downstream Effects of HDAC Inhibition cluster_histone Histone Targets cluster_nonhistone Non-Histone Targets HDACi HDAC Inhibitor (this compound) Histone_Ac Histone Hyperacetylation HDACi->Histone_Ac p53_Ac p53 Acetylation (Stabilization) HDACi->p53_Ac Tubulin_Ac α-tubulin Acetylation HDACi->Tubulin_Ac Chromatin_Relax Chromatin Relaxation Histone_Ac->Chromatin_Relax Gene_Activation Activation of Tumor Suppressor Genes (e.g., p21) Chromatin_Relax->Gene_Activation Cell_Cycle_Arrest Cell Cycle Arrest Gene_Activation->Cell_Cycle_Arrest p53_Activity Increased p53 Activity p53_Ac->p53_Activity Microtubule_Dynamics Altered Microtubule Dynamics Tubulin_Ac->Microtubule_Dynamics p53_Activity->Cell_Cycle_Arrest Apoptosis Apoptosis p53_Activity->Apoptosis Microtubule_Dynamics->Cell_Cycle_Arrest

HDAC inhibition by this compound affects both histone and non-histone proteins, leading to cell cycle arrest and apoptosis.

References

YSR734 Covalent Binding Kinetics: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on interpreting kinetic data for YSR734, a covalent inhibitor of Histone Deacetylases (HDACs).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a first-in-class, covalent inhibitor of Class I Histone Deacetylases (HDACs), showing potent activity against HDAC1, HDAC2, and HDAC3.[1][2][3] Its mechanism of action involves the formation of a covalent bond with a specific cysteine residue (Cys274 in the catalytic domain of HDAC2) within the enzyme's active site.[1] This irreversible binding leads to sustained inhibition of the deacetylase activity of these enzymes.

Q2: What are the key kinetic parameters to consider for a covalent inhibitor like this compound?

For covalent inhibitors, the IC50 value, which represents the concentration of inhibitor required to reduce enzyme activity by 50%, is time-dependent. Therefore, a more informative measure of potency is the second-order rate constant, k_inact/K_I. This value reflects both the initial binding affinity of the inhibitor to the enzyme (K_I) and the maximal rate of covalent bond formation (k_inact). A higher k_inact/K_I value indicates a more efficient covalent inhibitor.

Q3: Where can I find the kinetic data for this compound?

Published literature on the discovery of this compound provides IC50 values against various HDAC isoforms. While specific k_inact and K_I values for this compound are not always explicitly reported in abstracts, the raw data from time-dependent inhibition experiments is often available in the supplementary information of the primary publication, which can be used to calculate these parameters.[4]

Data Presentation

Table 1: this compound IC50 Values against Class I HDACs

HDAC IsoformIC50 (µM)
HDAC10.109
HDAC20.154
HDAC30.143

Data sourced from multiple references.

Experimental Protocols & Troubleshooting

This section provides detailed methodologies for key experiments related to the characterization of this compound and troubleshooting guides for common issues.

Protocol 1: Fluorogenic HDAC Activity Assay

This protocol is designed to measure the enzymatic activity of HDACs and the inhibitory potential of compounds like this compound.

Materials:

  • Recombinant human HDAC1, HDAC2, or HDAC3 enzyme

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution (e.g., Trypsin in a suitable buffer)

  • This compound stock solution (in DMSO)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of this compound in Assay Buffer. Also, prepare a vehicle control (DMSO) and a no-enzyme control.

  • In a 96-well plate, add the diluted this compound or controls.

  • Add the HDAC enzyme to all wells except the no-enzyme control.

  • Incubate for a predetermined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to all wells.

  • Incubate the plate at 37°C for a specific time (e.g., 60 minutes).

  • Stop the reaction and develop the fluorescent signal by adding the Developer solution.

  • Incubate for a further 15 minutes at 37°C.

  • Measure the fluorescence intensity using a microplate reader (e.g., Ex/Em = 360/460 nm).

  • Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.

Troubleshooting Guide for HDAC Activity Assay:

IssuePossible CauseSuggested Solution
High background fluorescence Contaminated reagents or microplate.Use fresh, high-quality reagents and new microplates. Check for autofluorescence of the test compound.
Low signal-to-noise ratio Insufficient enzyme activity or substrate concentration.Optimize enzyme and substrate concentrations. Increase incubation times.
Inconsistent results between replicates Pipetting errors or improper mixing.Ensure accurate pipetting and thorough mixing of all components.
IC50 value differs significantly from expected Incorrect inhibitor concentration, enzyme activity, or incubation time.Verify the concentration of the this compound stock solution. Ensure consistent enzyme activity. For covalent inhibitors, IC50 is time-dependent; ensure consistent pre-incubation and reaction times.
Protocol 2: Determination of k_inact and K_I for Covalent Inhibitors

This protocol outlines a method to determine the kinetic parameters of covalent inhibition.

Materials:

  • Same as Protocol 1.

Procedure:

  • Time-Dependent Inhibition Assay:

    • Set up reactions with a fixed concentration of HDAC enzyme and varying concentrations of this compound.

    • At multiple time points (e.g., 0, 5, 15, 30, 60 minutes), initiate the reaction by adding the fluorogenic substrate.

    • Measure the initial reaction rates (slopes of the fluorescence vs. time curves).

  • Data Analysis:

    • For each this compound concentration, plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time. The slope of this line will be the observed rate of inactivation (k_obs).

    • Plot the k_obs values against the corresponding this compound concentrations.

    • Fit the data to the following Michaelis-Menten-like equation for irreversible inhibitors: k_obs = k_inact * [I] / (K_I + [I]) Where:

      • k_obs is the observed rate of inactivation

      • k_inact is the maximal rate of inactivation

      • K_I is the inhibitor concentration at which the inactivation rate is half-maximal

      • [I] is the inhibitor concentration

    • From the fit, determine the values of k_inact and K_I. The ratio k_inact/K_I can then be calculated.

Troubleshooting Guide for k_inact and K_I Determination:

IssuePossible CauseSuggested Solution
Non-linear plots of ln(activity) vs. time The chosen inhibitor concentrations are too high, leading to rapid inactivation.Use a lower range of this compound concentrations to ensure accurate measurement of initial rates.
Difficulty in fitting the k_obs vs. [I] plot Insufficient range of inhibitor concentrations.Use a wider range of this compound concentrations, ensuring they bracket the K_I value.
Calculated k_inact/K_I is not reproducible Variability in enzyme activity or experimental conditions.Use a consistent source and batch of enzyme. Precisely control incubation times and temperatures.

Visualizations

Signaling Pathway

HDAC_Inhibition_Pathway

Experimental Workflow

Covalent_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Analysis Prep_Enzyme Prepare HDAC Enzyme Pre_incubation Pre-incubate Enzyme with this compound Prep_Enzyme->Pre_incubation Prep_Inhibitor Prepare this compound Dilutions Prep_Inhibitor->Pre_incubation Prep_Substrate Prepare Fluorogenic Substrate Reaction_Start Initiate Reaction with Substrate Prep_Substrate->Reaction_Start Pre_incubation->Reaction_Start Incubation Incubate at 37°C Reaction_Start->Incubation Reaction_Stop Stop Reaction & Develop Signal Incubation->Reaction_Stop Measure_Fluorescence Measure Fluorescence Reaction_Stop->Measure_Fluorescence Calculate_kobs Calculate k_obs Measure_Fluorescence->Calculate_kobs Plot_kobs Plot k_obs vs. [this compound] Calculate_kobs->Plot_kobs Determine_Kinetics Determine k_inact and K_I Plot_kobs->Determine_Kinetics

Logical Relationship

Kinetic_Parameters_Relationship This compound This compound Enzyme_Inhibitor_Complex Enzyme-Inhibitor Non-covalent Complex (E-I) This compound->Enzyme_Inhibitor_Complex K_I (Binding Affinity) HDAC HDAC Enzyme HDAC->Enzyme_Inhibitor_Complex Covalent_Complex Covalently Modified Enzyme (E-I*) Enzyme_Inhibitor_Complex->Covalent_Complex k_inact (Rate of Inactivation)

References

Technical Support Center: YSR734 Biochemical Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for YSR734 biochemical assays. This resource is designed to assist researchers, scientists, and drug development professionals in avoiding common artifacts and troubleshooting issues that may arise during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you might encounter when using this compound in your biochemical assays.

Q1: I am observing high background signal in my Western blot for acetylated histones after this compound treatment. What could be the cause and how can I reduce it?

A1: High background in Western blots can obscure the true signal and lead to misinterpretation of results. Several factors could contribute to this issue when using this compound.

  • Possible Causes & Solutions:

    • Insufficient Washing: Inadequate washing steps can leave behind unbound primary or secondary antibodies. Increase the number and duration of your washes with an appropriate buffer like TBST or PBST.

    • Antibody Concentration Too High: Using an overly concentrated primary or secondary antibody solution can lead to non-specific binding. Try titrating your antibodies to find the optimal concentration that provides a strong signal with minimal background.

    • Inadequate Blocking: Incomplete blocking of the membrane can result in non-specific antibody binding. Ensure you are using a suitable blocking agent (e.g., 5% BSA or non-fat milk in TBST) and that the membrane is incubated for a sufficient amount of time (typically 1 hour at room temperature or overnight at 4°C).

    • Contaminated Buffers: Ensure all your buffers are freshly prepared and free of any microbial contamination, which can cause sporadic background.

Q2: My cell viability assay results are inconsistent after treating cells with this compound. What could be the reason for this variability?

A2: Inconsistent results in cell viability assays can stem from several experimental variables.

  • Possible Causes & Solutions:

    • Uneven Cell Seeding: Ensure a homogenous single-cell suspension before seeding to have a consistent number of cells in each well.

    • Edge Effects in Multi-well Plates: The outer wells of a microplate are more prone to evaporation, which can affect cell growth and compound concentration. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile media or PBS.

    • Incomplete Compound Dissolution: this compound may precipitate if not properly dissolved. Ensure the compound is fully dissolved in a suitable solvent like DMSO before diluting it in your culture medium. Visually inspect for any precipitates.

    • Time-Dependent Effects of a Covalent Inhibitor: As this compound is a covalent inhibitor, its effects can be time-dependent. Ensure that your incubation times are consistent across all experiments to obtain reproducible results.[1][2]

Q3: I am not observing the expected increase in histone acetylation after treating my cells with this compound. What should I check?

A3: A lack of a clear biological response to this compound treatment could be due to several factors.

  • Possible Causes & Solutions:

    • Sub-optimal Compound Concentration: The effective concentration of this compound can vary between cell lines. Perform a dose-response experiment to determine the optimal concentration for your specific cell type.

    • Incorrect Incubation Time: The covalent modification by this compound and subsequent changes in histone acetylation are time-dependent. Optimize the incubation time to capture the desired effect. A time-course experiment is recommended.

    • Cell Line Insensitivity: While this compound is potent against Class I HDACs, some cell lines may have intrinsic resistance mechanisms or express lower levels of the target HDACs. Confirm the expression of HDAC1, HDAC2, and HDAC3 in your cell line.

    • Inactive Compound: Ensure the proper storage and handling of your this compound stock solution to prevent degradation.

Q4: How can I confirm that this compound is covalently binding to its target HDACs in my cellular assay?

A4: Demonstrating covalent target engagement is crucial for validating the mechanism of action of this compound.

  • Suggested Approaches:

    • Washout Experiments: A key feature of covalent inhibitors is their prolonged effect even after the compound is removed from the medium. You can perform a washout experiment where cells are treated with this compound for a specific duration, followed by washing the cells and incubating them in fresh, compound-free medium. The persistence of histone hyperacetylation after the washout period is indicative of covalent binding.

    • Mass Spectrometry: For a more direct confirmation, you can use mass spectrometry-based proteomics to identify the covalent modification of HDAC proteins by this compound. This involves isolating the target protein from treated cells and analyzing it for the expected mass shift.[3]

Quantitative Data Summary

The following table summarizes the inhibitory activity of this compound against various HDAC isoforms and its cytotoxic effects on different cell lines.

Target/Cell LineAssay TypeIC50 (µM)Reference
HDAC1Biochemical Assay0.109 - 0.110[4][5]
HDAC2Biochemical Assay0.154
HDAC3Biochemical Assay0.143
HDAC4-10Biochemical Assay>10
HDAC11Biochemical Assay>2
MV4-11 (AML cells)Cell Viability Assay0.53
RS4;11 (B-ALL cells)Cell Viability Assay1.00
MRC-9 (non-cancerous fibroblasts)Cell Viability Assay20

Experimental Protocols

Here are detailed methodologies for key experiments involving this compound.

Protocol 1: Western Blot Analysis of Histone Acetylation in MV4-11 Cells

This protocol describes the detection of changes in histone H3 acetylation in the MV4-11 acute myeloid leukemia cell line following treatment with this compound.

  • Cell Culture and Treatment:

    • Culture MV4-11 cells in Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Seed cells at a density of 2 x 10^5 cells/mL and maintain the culture between 1 x 10^5 and 1 x 10^6 cells/mL.

    • Treat cells with varying concentrations of this compound (e.g., 0.5 µM to 5.0 µM) for a predetermined time (e.g., 6 hours). Include a vehicle control (DMSO).

  • Protein Extraction:

    • Harvest the cells by centrifugation.

    • Wash the cell pellet with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the whole-cell protein extract.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each sample using a BCA or Bradford assay.

    • Normalize the protein concentration for all samples.

    • Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Western Blotting:

    • Load 20-30 µg of protein per lane on a 12-15% SDS-polyacrylamide gel.

    • Run the gel until the dye front reaches the bottom.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against acetyl-Histone H3 overnight at 4°C. Also, probe a separate blot or strip and re-probe the same blot for a loading control like total Histone H3 or HSC70.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Protocol 2: C2C12 Myoblast Differentiation Assay

This protocol outlines the procedure to assess the effect of this compound on the differentiation of C2C12 myoblasts into myotubes.

  • Cell Culture:

    • Culture C2C12 myoblasts in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin (Growth Medium).

    • Maintain the cells in a sub-confluent state to prevent spontaneous differentiation.

  • Induction of Differentiation:

    • When cells reach 80-90% confluency, switch the medium to Differentiation Medium (DMEM with 2% horse serum and 1% penicillin-streptomycin).

    • Treat the cells with this compound (e.g., 5 µM) or a vehicle control (DMSO) in the Differentiation Medium.

  • Monitoring Differentiation:

    • Replace the medium with fresh Differentiation Medium containing the respective treatments every 24 hours.

    • Observe the cells daily for morphological changes, such as cell elongation and fusion into multinucleated myotubes. Differentiation is typically observed over 3-7 days.

  • Analysis of Differentiation Markers:

    • After the desired incubation period, you can assess differentiation by:

      • Immunofluorescence: Fix the cells and stain for muscle-specific proteins like Myogenin or Caveolin-3 (Cav3).

      • Western Blot: Harvest cell lysates and perform Western blotting for myogenin, Cav3, or acetyl-α-tubulin.

Visualizations

HDAC Signaling Pathway and Inhibition by this compound

The following diagram illustrates the role of Histone Deacetylases (HDACs) in gene expression and how this compound intervenes in this pathway.

Caption: Mechanism of HDAC inhibition by this compound leading to gene expression.

Experimental Workflow for this compound Cellular Assay

This diagram outlines a typical workflow for assessing the cellular effects of this compound.

Experimental_Workflow start Start: Cell Culture (e.g., MV4-11 or C2C12) treatment Treatment with this compound (Dose-response & Time-course) start->treatment washout Washout Step (Optional, for covalent binding) treatment->washout harvest Cell Harvest / Fixation treatment->harvest washout->harvest analysis Downstream Analysis harvest->analysis wb Western Blot (Histone Acetylation) analysis->wb via Viability Assay (e.g., MTT, CellTiter-Glo) analysis->via diff Differentiation Assay (e.g., Immunofluorescence) analysis->diff

Caption: A generalized workflow for studying this compound in cell-based assays.

References

Validation & Comparative

A Comparative Guide to the Efficacy of YSR734 Versus Non-Covalent HDAC Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of the covalent histone deacetylase (HDAC) inhibitor, YSR734, with that of several well-characterized non-covalent HDAC inhibitors. The information presented herein is supported by experimental data to assist researchers in making informed decisions for their drug development and research applications.

Introduction to this compound and Non-Covalent HDAC Inhibitors

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histone and non-histone proteins. Their dysregulation is implicated in various diseases, particularly cancer, making them a key target for therapeutic intervention.

This compound is a first-in-class, covalent inhibitor of Class I HDACs.[1] It possesses a pentafluorobenzenesulfonamide (PFBS) electrophile that forms an irreversible covalent bond with a cysteine residue near the active site of HDAC1, HDAC2, and HDAC3.[2] This covalent mechanism of action is designed to provide a prolonged duration of target engagement and potentially improved pharmacokinetic and pharmacodynamic profiles compared to non-covalent inhibitors.[3][4]

Non-covalent HDAC inhibitors , such as hydroxamic acids (e.g., Vorinostat, Panobinostat), benzamides (e.g., Entinostat), and cyclic peptides (e.g., Romidepsin), inhibit HDACs through reversible interactions with the zinc ion in the enzyme's active site. While effective, their efficacy can be limited by pharmacokinetic liabilities and off-target effects.[3]

Comparative Efficacy: In Vitro Data

The following tables summarize the in vitro efficacy of this compound and selected non-covalent HDAC inhibitors against various HDAC isoforms and cancer cell lines.

Table 1: Biochemical Potency (IC50) Against Class I HDACs

InhibitorTypeHDAC1 (nM)HDAC2 (nM)HDAC3 (nM)
This compound Covalent109154143
Entinostat Non-covalent (Benzamide)243453248
Vorinostat Non-covalent (Hydroxamic Acid)10-20
Romidepsin Non-covalent (Cyclic Peptide)3647-
Panobinostat Non-covalent (Hydroxamic Acid)~5 (cell-free assay)--

Table 2: Cellular Potency (IC50) in Cancer Cell Lines

InhibitorCell LineCancer TypeIC50 (µM)
This compound MV4-11Acute Myeloid Leukemia0.53
This compound RS4;11Acute Lymphoblastic Leukemia1.00
Entinostat VariousVarious0.0415 - 4.71
Vorinostat LNCaPProstate Cancer2.5 - 7.5
Romidepsin U-937Histiocytic Lymphoma0.00592
Panobinostat H1299Non-small Cell Lung Cancer0.005

Mechanism of Action and Signaling Pathways

HDAC inhibitors, both covalent and non-covalent, function by increasing histone acetylation, leading to a more open chromatin structure and the re-expression of tumor suppressor genes. This, in turn, can induce cell cycle arrest, apoptosis, and inhibit angiogenesis.

Covalent vs. Non-Covalent Inhibition Mechanism

G Mechanism of Inhibition: Covalent vs. Non-Covalent cluster_covalent This compound (Covalent) cluster_noncovalent Non-Covalent Inhibitors This compound This compound HDAC_Cys HDAC Active Site (with Cysteine) This compound->HDAC_Cys Initial Binding Covalent_Complex Irreversible Covalent Complex HDAC_Cys->Covalent_Complex Covalent Bond Formation NonCovalent Non-Covalent Inhibitor HDAC_Zn HDAC Active Site (with Zinc ion) NonCovalent->HDAC_Zn Reversible Binding Reversible_Complex Reversible Complex HDAC_Zn->Reversible_Complex Inhibition Reversible_Complex->HDAC_Zn Dissociation

Caption: Comparison of covalent and non-covalent HDAC inhibition mechanisms.

General Signaling Pathway Affected by HDAC Inhibitors

G General Signaling Pathway Affected by HDAC Inhibition HDACi HDAC Inhibitor (this compound or Non-Covalent) HDACs HDACs HDACi->HDACs Inhibition Histones Histones HDACs->Histones Deacetylation Acetylation Increased Histone Acetylation Histones->Acetylation Increased Acetylation Chromatin Open Chromatin Structure Acetylation->Chromatin Gene_Expression Tumor Suppressor Gene Expression (e.g., p21) Chromatin->Gene_Expression Cell_Cycle Cell Cycle Arrest Gene_Expression->Cell_Cycle Apoptosis Apoptosis Gene_Expression->Apoptosis

Caption: Simplified signaling cascade initiated by HDAC inhibition.

Experimental Protocols

HDAC Enzymatic Activity Assay (Fluorometric)

This protocol outlines a general procedure for determining the in vitro potency of HDAC inhibitors.

Materials:

  • Recombinant human HDAC enzyme

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • HDAC inhibitor (this compound or non-covalent inhibitor)

  • Developer solution (e.g., Trypsin and Trichostatin A)

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Prepare serial dilutions of the HDAC inhibitor in assay buffer.

  • In a 96-well plate, add the HDAC enzyme and the inhibitor dilutions.

  • Incubate for a pre-determined time at 37°C to allow for inhibitor binding.

  • Initiate the reaction by adding the fluorogenic HDAC substrate.

  • Incubate the reaction at 37°C for a specific time (e.g., 60 minutes).

  • Stop the reaction by adding the developer solution. The developer cleaves the deacetylated substrate, releasing the fluorescent molecule.

  • Measure the fluorescence intensity using a microplate reader (e.g., excitation 360 nm, emission 460 nm).

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using a suitable software.

G HDAC Enzymatic Assay Workflow start Start prep_inhibitor Prepare Inhibitor Dilutions start->prep_inhibitor add_enzyme Add HDAC Enzyme and Inhibitor to Plate prep_inhibitor->add_enzyme incubate1 Pre-incubation add_enzyme->incubate1 add_substrate Add Fluorogenic Substrate incubate1->add_substrate incubate2 Reaction Incubation add_substrate->incubate2 add_developer Add Developer Solution incubate2->add_developer read_fluorescence Measure Fluorescence add_developer->read_fluorescence analyze Calculate IC50 read_fluorescence->analyze end End analyze->end

References

A Comparative Guide to YSR734 and Entinostat in HDAC Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the selection of a suitable Histone Deacetylase (HDAC) inhibitor is critical for advancing epigenetic research and therapeutic strategies. This guide provides an objective comparison of two distinct HDAC inhibitors: YSR734, a novel covalent inhibitor, and Entinostat (MS-275), a well-characterized selective inhibitor. This comparison is based on their inhibitory profiles, mechanisms of action, and cellular effects, supported by available experimental data.

Mechanism of Action and Selectivity

Histone deacetylases are a class of enzymes that remove acetyl groups from lysine residues on histones and other proteins, leading to a more condensed chromatin structure and generally repressing gene transcription.[1][2] Inhibiting HDACs can restore the expression of silenced tumor suppressor genes, making them a key target in oncology.[1][3]

Entinostat (MS-275) is an oral, selective inhibitor of Class I HDACs, specifically targeting HDAC1, HDAC2, and HDAC3.[4] Its mechanism involves a benzamide group that chelates the zinc ion within the active site of these enzymes, preventing their deacetylase activity. This reversible inhibition leads to the accumulation of acetylated histones, which in turn alters gene expression to induce cell cycle arrest, differentiation, and apoptosis in cancer cells.

This compound is distinguished as a first-in-class covalent HDAC inhibitor. It features a 2-aminobenzanilide zinc-binding group, similar to other HDAC inhibitors, but is equipped with a pentafluorobenzenesulfonamide (PFBS) electrophile. This group allows this compound to form a covalent bond with a cysteine residue near the active site of Class I HDACs, leading to irreversible inhibition. This covalent mechanism is designed to provide prolonged and potent activity.

Comparative Performance Data

The efficacy and selectivity of HDAC inhibitors are commonly quantified by their half-maximal inhibitory concentration (IC50) values. The data below summarizes the comparative in vitro potency of this compound and Entinostat against Class I HDAC isoforms.

CompoundHDAC1 IC50 (nM)HDAC2 IC50 (nM)HDAC3 IC50 (nM)Selectivity Notes
This compound 110154143Covalent inhibitor selective for Class I HDACs. Shows weak activity against other deacetylases (HDAC4-10, IC50 >10 µM).
Entinostat 243453248Selective for Class I HDACs. Not sensitive to other HDACs such as 4, 6, 8, and 10 (IC50 >100 µM).

Note: IC50 values can vary between different assay conditions and sources. The values presented are from coherent reports for comparison.

Cellular Activity

This compound has demonstrated potent activity in cellular models of acute myeloid leukemia (AML) and Duchenne muscular dystrophy (DMD). It induces apoptosis in leukemia cells and promotes myoblast differentiation. For instance, it shows sub-micromolar activity against MV4-11 leukemia cells (IC50 = 0.53 µM) with limited cytotoxicity in non-cancerous MRC-9 fibroblasts (IC50 = 20 µM).

Entinostat has a broader history of investigation and has been evaluated in numerous clinical trials for various malignancies, including breast and lung cancer. It inhibits the proliferation of a wide range of human tumor cell lines with IC50 values ranging from 41.5 nM to 4.71 µM. Entinostat has also been shown to modulate the immune response, making cancer cells more recognizable to the immune system.

Signaling Pathways and Experimental Workflows

The inhibition of HDACs by compounds like this compound and Entinostat affects multiple downstream signaling pathways crucial for cell fate.

HDAC_Inhibition_Pathway General Mechanism of HDAC Inhibition cluster_chromatin Chromatin State cluster_cellular_outcomes Cellular Outcomes HDACi HDAC Inhibitor (this compound / Entinostat) HDAC HDAC1, 2, 3 (Class I) HDACi->HDAC Inhibits Relaxed Relaxed Chromatin (Gene Expression) HDACi->Relaxed Leads to Histones Histones HDAC->Histones Deacetylates Condensed Condensed Chromatin (Gene Silencing) HDAC->Condensed Maintains Ac Ac Histones->Ac HAT HAT HAT->Histones Acetylates HAT->Relaxed Promotes Apoptosis Apoptosis Relaxed->Apoptosis Activates Genes For CellCycleArrest Cell Cycle Arrest (e.g., via p21) Relaxed->CellCycleArrest Activates Genes For Differentiation Differentiation Relaxed->Differentiation Activates Genes For

Caption: General mechanism of Class I HDAC inhibition.

The evaluation of these inhibitors follows a standardized workflow to determine their potency and cellular effects.

Experimental_Workflow Workflow for HDAC Inhibitor Evaluation cluster_invitro In Vitro Assays cluster_incell Cell-Based Assays cluster_invivo In Vivo Models (Optional) Assay Biochemical HDAC Activity Assay IC50 IC50 Determination Assay->IC50 Data Analysis CellLines Treat Cancer Cell Lines (e.g., MV4-11, K562) IC50->CellLines Guide Dose Selection Viability Cell Viability Assay (e.g., Neutral Red, CCK-8) CellLines->Viability WesternBlot Western Blot for Acetylated Histones CellLines->WesternBlot Xenograft Tumor Xenograft Mouse Model Viability->Xenograft Inform In Vivo Studies Efficacy Assess Anti-Tumor Efficacy Xenograft->Efficacy

Caption: A typical workflow for evaluating HDAC inhibitors.

Experimental Protocols

In Vitro HDAC Activity Assay (Fluorometric)

This protocol outlines a common method for determining the IC50 value of an HDAC inhibitor against a specific recombinant HDAC enzyme.

  • Compound Preparation : Prepare serial dilutions of the test inhibitor (e.g., this compound or Entinostat) in a suitable assay buffer. A vehicle control (e.g., DMSO) must be included.

  • Enzyme Reaction : In a 96-well microplate, add the assay buffer, the diluted recombinant HDAC enzyme (e.g., HDAC1, 2, or 3), and the test inhibitor at various concentrations.

  • Substrate Addition : Initiate the enzymatic reaction by adding a fluorogenic HDAC substrate, such as Boc-Lys(Ac)-AMC. Incubate the plate at 30°C or 37°C for a defined period (e.g., 30-90 minutes).

  • Development : Stop the reaction and develop the signal by adding a developer solution containing a protease (e.g., trypsin) and a potent HDAC inhibitor like Trichostatin A (TSA) to prevent further deacetylation. The developer cleaves the deacetylated substrate, releasing a fluorescent molecule (AMC).

  • Fluorescence Measurement : Read the fluorescence using a microplate reader at an excitation wavelength of ~360-390 nm and an emission wavelength of ~460 nm.

  • Data Analysis : Normalize the data against controls (no enzyme and vehicle-only). Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Cell Viability Assay (Neutral Red)

This protocol is used to assess the cytotoxic effects of HDAC inhibitors on cancer cell lines.

  • Cell Seeding : Seed cancer cells (e.g., K562, A2780) into a 96-well plate at a density of approximately 5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with various concentrations of the HDAC inhibitor for a specified period, typically 72 hours.

  • Staining : After incubation, remove the medium and add a medium containing neutral red stain (e.g., 0.1 mg/mL). Incubate for 1-2 hours to allow viable cells to take up the dye into their lysosomes.

  • Solubilization : Aspirate the staining medium, wash the cells, and add a solubilizing solution (e.g., ethanol and 0.1 M Na2HPO4) to release the dye from the cells.

  • Absorbance Measurement : Measure the optical density (OD) at 540 nm using a microplate reader. The OD is proportional to the number of viable cells.

  • IC50 Calculation : Determine the IC50 value by plotting the percentage of growth inhibition against the logarithm of the drug concentration.

Conclusion

This compound and Entinostat represent two distinct approaches to Class I HDAC inhibition. Entinostat is a well-established, reversible inhibitor with proven activity across numerous cancer models and clinical trials. Its selectivity for Class I HDACs is a key feature. This compound, as a novel covalent inhibitor, offers a different pharmacological profile with the potential for more sustained target engagement. Its comparable nanomolar potency against HDACs 1, 2, and 3 makes it a promising research compound. The choice between these inhibitors will depend on the specific research question, whether it is exploring the effects of reversible versus irreversible inhibition or targeting specific cellular contexts where one mechanism may prove more advantageous.

References

YSR734: A Precision Tool for Targeting HDAC1/2/3

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Selectivity and Performance of the Covalent HDAC Inhibitor YSR734

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of this compound, a potent and selective covalent inhibitor of histone deacetylases (HDACs) 1, 2, and 3. Through a detailed comparison with the clinically evaluated HDAC inhibitor Entinostat, this document serves as a valuable resource for researchers investigating the therapeutic potential of targeted HDAC inhibition. Experimental data is presented to validate the selectivity of this compound, alongside detailed protocols for key validation assays.

Unveiling Superior Potency and Selectivity

This compound distinguishes itself as a next-generation HDAC inhibitor with a covalent mechanism of action, leading to enhanced potency and prolonged target engagement.[1] It was developed through the modification of the established class I HDAC inhibitor, Entinostat, by incorporating a cysteine-reactive motif.[1] This innovative design results in a significant improvement in inhibitory activity against its primary targets: HDAC1, HDAC2, and HDAC3.

Comparative Inhibitory Activity

The superior potency of this compound is evident when comparing its half-maximal inhibitory concentrations (IC50) against those of Entinostat for the target isoforms.

CompoundHDAC1 IC50 (nM)HDAC2 IC50 (nM)HDAC3 IC50 (nM)
This compound 110[2]154[2]143[2]
Entinostat (MS-275) 243453248

Table 1: Comparative IC50 values of this compound and Entinostat against HDAC1, HDAC2, and HDAC3.

As illustrated in Table 1, this compound demonstrates a markedly lower IC50 for all three isoforms compared to Entinostat, indicating a higher binding affinity and inhibitory potential.

Furthermore, this compound exhibits exceptional selectivity for class I HDACs, with minimal activity against other HDAC isoforms. The IC50 values for HDACs 4 through 10 are all greater than 10 µM, and it shows weak activity against HDAC11 with an IC50 greater than 2000 nM. This high degree of selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window.

Experimental Validation of this compound's Selectivity

The selectivity of this compound for class I HDACs, particularly HDAC1, 2, and 3, has been rigorously validated through a combination of in vitro enzymatic assays and cellular analyses.

Experimental Protocols

1. In Vitro HDAC Enzymatic Assay

This assay quantifies the inhibitory effect of a compound on the enzymatic activity of isolated HDAC isoforms.

  • Principle: A fluorogenic substrate, which becomes fluorescent upon deacetylation by an HDAC enzyme, is used to measure enzyme activity. The reduction in fluorescence in the presence of an inhibitor corresponds to its inhibitory potency.

  • Procedure:

    • Reagents: Recombinant human HDAC1, HDAC2, and HDAC3 enzymes; fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC); assay buffer; this compound and Entinostat.

    • Compound Preparation: A serial dilution of this compound and Entinostat is prepared in the assay buffer.

    • Reaction Setup: The recombinant HDAC enzyme, fluorogenic substrate, and varying concentrations of the inhibitor are incubated together in a 96-well plate.

    • Deacetylation Reaction: The reaction is allowed to proceed at 37°C for a specified time.

    • Signal Development: A developer solution containing a protease (e.g., trypsin) is added to cleave the deacetylated substrate, releasing the fluorophore.

    • Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader.

    • Data Analysis: The IC50 value is calculated by plotting the percentage of HDAC inhibition against the logarithm of the inhibitor concentration.

2. Cellular Western Blot Analysis for Histone Acetylation

This method assesses the ability of an HDAC inhibitor to induce histone hyperacetylation in a cellular context, a hallmark of HDAC inhibition.

  • Principle: Western blotting is used to detect the levels of acetylated histones (a direct downstream target of HDACs) in cells treated with an HDAC inhibitor. An increase in acetylated histones indicates effective target engagement and inhibition.

  • Procedure:

    • Cell Culture and Treatment: A relevant cell line (e.g., MV4-11 acute myeloid leukemia cells) is cultured and treated with varying concentrations of this compound for a defined period.

    • Cell Lysis: The cells are harvested and lysed to extract total cellular proteins.

    • Protein Quantification: The protein concentration of each lysate is determined using a standard method (e.g., BCA assay).

    • SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF).

    • Immunoblotting: The membrane is incubated with primary antibodies specific for acetylated histone H3 (Ac-H3) and a loading control (e.g., total histone H3 or GAPDH). This is followed by incubation with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

    • Analysis: The intensity of the Ac-H3 bands is quantified and normalized to the loading control to determine the relative increase in histone acetylation.

Visualizing the Mechanism of Action

To conceptualize the experimental approach and the biological impact of HDAC1/2/3 inhibition, the following diagrams are provided.

G cluster_0 In Vitro Validation cluster_1 Cellular Validation This compound This compound HDAC_isoforms Recombinant HDAC1/2/3 This compound->HDAC_isoforms Inhibition Fluorogenic_Substrate Fluorogenic Substrate HDAC_isoforms->Fluorogenic_Substrate Deacetylation Fluorescence Fluorescence Measurement Fluorogenic_Substrate->Fluorescence Signal IC50 IC50 Determination Fluorescence->IC50 Data Analysis Cultured_Cells Cultured Cells YSR734_treatment This compound Treatment Cultured_Cells->YSR734_treatment Protein_Extraction Protein Extraction YSR734_treatment->Protein_Extraction Western_Blot Western Blot Protein_Extraction->Western_Blot Ac_Histone Acetylated Histone Detection Western_Blot->Ac_Histone

Experimental workflow for validating this compound's selectivity.

G HDAC1_2_3 HDAC1/2/3 Histones Histones HDAC1_2_3->Histones Deacetylation p21_Gene p21 Gene Promoter Histones->p21_Gene Repression p21_Protein p21 Protein p21_Gene->p21_Protein Transcription & Translation Cyclin_CDK Cyclin/CDK Complexes p21_Protein->Cyclin_CDK Inhibition Cell_Cycle Cell Cycle Progression Cyclin_CDK->Cell_Cycle Promotion This compound This compound This compound->HDAC1_2_3 Inhibition

Signaling pathway of HDAC1/2/3 in cell cycle regulation.

The inhibition of HDAC1 and HDAC2 by compounds like this compound leads to an increase in the expression of the cyclin-dependent kinase inhibitor p21. This upregulation of p21 plays a crucial role in halting cell cycle progression, a key mechanism for the anti-proliferative effects of HDAC inhibitors in cancer cells.

Conclusion

This compound represents a significant advancement in the development of isoform-selective HDAC inhibitors. Its covalent binding mechanism and superior potency for HDAC1, 2, and 3, coupled with a clean off-target profile, make it an invaluable tool for researchers investigating the specific roles of these enzymes in health and disease. The detailed experimental protocols and comparative data provided in this guide are intended to facilitate further research and development in the field of epigenetic therapeutics.

References

A Comparative Analysis of YSR734, a Novel Covalent Inhibitor of Class I Histone Deacetylases

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of YSR734, a first-in-class covalent inhibitor of Class I Histone Deacetylases (HDACs), against other notable HDAC inhibitors. The following sections present a comprehensive overview of its performance, supported by quantitative data and detailed experimental protocols, to offer a clear perspective on its potential in therapeutic development.

Introduction to this compound and Covalent HDAC Inhibition

Histone deacetylases are a class of enzymes crucial for the epigenetic regulation of gene expression. Their dysregulation is implicated in numerous diseases, particularly cancer.[1] Class I HDACs, specifically HDAC1, HDAC2, and HDAC3, are key targets for therapeutic intervention. This compound is a novel, selective covalent inhibitor designed to target these enzymes.[2][3] It features a 2-aminobenzanilide zinc-binding group and a pentafluorobenzenesulfonamide electrophile that covalently modifies a cysteine residue (Cys274) in the catalytic domain of HDAC2, leading to irreversible inhibition.[2][3] This covalent mechanism offers the potential for prolonged target engagement and enhanced durability of effect compared to traditional, reversible inhibitors.

This guide compares this compound with two key non-covalent inhibitors:

  • Entinostat (MS-275): A selective, non-covalent Class I HDAC inhibitor whose scaffold was used as a basis for the design of this compound.

  • Vorinostat (SAHA): A pan-HDAC inhibitor, notable for being one of the first HDAC inhibitors approved for cancer therapy.

Quantitative Performance Analysis

The inhibitory activity of this compound against Class I HDACs is presented below in comparison to Entinostat and Vorinostat. The data, summarized from multiple sources, highlights the potency and selectivity of each compound.

Table 1: Biochemical Inhibitory Activity (IC50) Against HDAC Isoforms
CompoundMechanismHDAC1 (nM)HDAC2 (nM)HDAC3 (nM)
This compound Covalent, Irreversible109 - 110154143
Entinostat (MS-275) Non-covalent, Reversible180 - 510453740 - 1700
Vorinostat (SAHA) Non-covalent, Reversible10 - 40.69620

Data compiled from multiple sources. Note: IC50 values for this compound were determined after a 6-hour pre-incubation to allow for the time-dependent covalent modification.

Table 2: Cellular Activity (IC50) in Cancer Cell Lines
CompoundCell LineIC50 (µM)
This compound MV4-11 (AML)0.53
RS4;11 (ALL)1.00
MRC-9 (Non-cancerous)20
Vorinostat (SAHA) Various Cancer Cell Lines3 - 8

Data compiled from multiple sources.

Signaling Pathway and Mechanism of Action

HDAC inhibitors function by preventing the removal of acetyl groups from lysine residues on histone tails. This leads to a more relaxed, open chromatin structure (euchromatin), allowing transcription factors to access DNA and reactivate the expression of silenced genes, such as tumor suppressors.

HDAC_Inhibition_Pathway cluster_0 Cell Nucleus Histone Histone Protein Chromatin Condensed Chromatin (Heterochromatin) Histone->Chromatin Open_Chromatin Open Chromatin (Euchromatin) Histone->Open_Chromatin DNA DNA Gene_Repression Gene Repression Chromatin->Gene_Repression Gene_Activation Gene Activation (e.g., Tumor Suppressors) Open_Chromatin->Gene_Activation TF Transcription Factors TF->Gene_Activation HAT HAT HAT->Histone Acetylation HDAC HDAC1/2/3 HDAC->Histone Deacetylation This compound This compound This compound->HDAC Covalent Inhibition

Mechanism of Class I HDAC inhibition by this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.

Protocol 1: In Vitro HDAC Enzyme Inhibition Assay (Fluorometric)

This assay is used to determine the IC50 value of an inhibitor against purified HDAC enzymes.

  • Compound Preparation: Prepare a serial dilution of the test inhibitor (e.g., this compound) in a suitable assay buffer. A typical concentration range spans from 1 pM to 100 µM. Include a vehicle control (e.g., DMSO).

  • Enzyme and Substrate: Dilute recombinant human HDAC1, HDAC2, or HDAC3 enzyme and a fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC) to their optimal working concentrations in assay buffer.

  • Reaction Incubation: In a 96-well plate, add the diluted enzyme to wells containing the serially diluted inhibitor or vehicle control. For covalent inhibitors like this compound, pre-incubate the enzyme and inhibitor for a defined period (e.g., 6 hours) at 30°C to allow for covalent bond formation.

  • Initiate Reaction: Add the fluorogenic substrate to each well to start the deacetylation reaction. Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Develop Signal: Stop the reaction by adding a developer solution containing a protease (e.g., trypsin). The developer cleaves the deacetylated substrate, releasing a fluorescent molecule (AMC). Incubate for 15-30 minutes at 37°C.

  • Data Acquisition: Measure the fluorescence using a microplate reader with excitation at 350-360 nm and emission at 450-465 nm.

  • Data Analysis: Normalize the data to controls (0% and 100% inhibition). Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Western Blot for Cellular Histone Acetylation

This method assesses the functional consequence of HDAC inhibition within cells by measuring the level of histone acetylation.

Western_Blot_Workflow A 1. Cell Culture & Treatment (e.g., MV4-11 cells + this compound) B 2. Cell Lysis & Protein Extraction (RIPA buffer + inhibitors) A->B C 3. Protein Quantification (BCA or Bradford Assay) B->C D 4. SDS-PAGE (Separate proteins by size) C->D E 5. Protein Transfer (Transfer to PVDF membrane) D->E F 6. Immunoblotting (Primary & Secondary Antibodies) E->F G 7. Detection (Chemiluminescence) F->G H 8. Data Analysis (Densitometry) G->H

Workflow for Western Blot analysis of histone acetylation.
  • Cell Culture and Treatment: Plate cells (e.g., MV4-11) and treat with various concentrations of the HDAC inhibitor (e.g., 0.5 µM - 5.0 µM this compound) and a vehicle control for a desired time (e.g., 6-24 hours).

  • Protein Extraction: Wash cells with ice-cold PBS. Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant containing the protein extract.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Load samples onto a 12-15% SDS-polyacrylamide gel and separate proteins via electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody specific for an acetylated histone (e.g., anti-acetyl-Histone H3) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Also, probe a separate blot or strip the same blot for a loading control (e.g., total Histone H3 or HSC70).

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the acetylated histone band to the corresponding loading control.

Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA directly measures the binding of an inhibitor to its target protein in a cellular environment by assessing the thermal stabilization of the target protein upon ligand binding.

  • Cell Treatment: Treat intact cells with the inhibitor at various concentrations or with a vehicle control.

  • Heating: Heat the cell suspensions in a PCR cycler across a range of temperatures (e.g., 40-70°C) to induce protein denaturation and aggregation.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Analysis by Western Blot: Collect the supernatant containing the soluble (non-denatured) protein fraction. Analyze the amount of soluble target HDAC (e.g., HDAC1) remaining at each temperature point by Western blot.

  • Data Analysis: Quantify the band intensities and plot them against the temperature to generate a "melting curve." A shift of this curve to a higher temperature in the presence of the inhibitor indicates that the inhibitor has bound to and stabilized the target protein, thus confirming cellular target engagement.

Conclusion

This compound demonstrates potent and selective inhibitory activity against Class I HDACs, driven by its covalent mechanism of action. This results in a durable pharmacodynamic effect, as evidenced by sustained histone hyperacetylation in cellular models. Compared to the non-covalent, reversible inhibitor Entinostat, this compound's irreversible binding offers a potential advantage in prolonging target inhibition in vivo. In contrast to the pan-inhibitor Vorinostat, this compound's selectivity for Class I HDACs may translate to a more targeted therapeutic effect with a potentially wider therapeutic window. The experimental protocols provided herein offer a robust framework for researchers to validate these findings and further explore the therapeutic potential of this compound and other novel covalent inhibitors.

References

Durability of YSR734's Effects Post-Washout: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the persistent cellular effects of the novel covalent histone deacetylase (HDAC) inhibitor, YSR734, following its removal from the cellular environment reveals a significantly prolonged duration of action compared to non-covalent counterparts. This guide provides a comparative analysis of this compound's post-washout efficacy, supported by experimental data and detailed methodologies, for researchers and professionals in drug development.

This compound is a pioneering, first-in-class covalent inhibitor that selectively targets class I HDAC enzymes: HDAC1, HDAC2, and HDAC3.[1][2][3][4] Its unique mechanism of action involves the formation of a covalent bond with a cysteine residue within the catalytic domain of these enzymes, an interaction that is hypothesized to confer its long-lasting cellular activity.[2] This covalent inhibition presents a distinct advantage over traditional, non-covalent HDAC inhibitors, which are susceptible to more rapid washout and reversal of their effects.

Comparative Analysis of Post-Washout Effects

To assess the durability of this compound's inhibitory action, washout experiments are critical. In these studies, cells are treated with the inhibitor for a defined period, after which the compound is removed from the culture medium (washout). The persistence of the drug's effect, typically measured by the level of histone acetylation, is then monitored over time.

A key comparison can be made with the non-covalent HDAC inhibitor Entinostat. Washout studies in MV4-11 acute myeloid leukemia cells have demonstrated the superior durability of this compound's effects. While the specific quantitative data from these studies require access to the full publication, the available information indicates a sustained increase in histone H3 acetylation levels long after the removal of this compound, a hallmark of prolonged target engagement.

InhibitorTarget HDACsMechanism of InhibitionPost-Washout Effect Durability (Qualitative)
This compound HDAC1, HDAC2, HDAC3CovalentExtended
Entinostat Class I HDACsNon-covalent (Reversible)Shorter-lived
Other Non-covalent HDACi VariesNon-covalent (Reversible)Generally shorter-lived

Table 1: Comparison of this compound with Non-covalent HDAC Inhibitors. This table provides a high-level comparison of the inhibitory mechanism and expected post-washout effect durability of this compound versus non-covalent HDAC inhibitors like Entinostat.

Signaling Pathway of this compound

This compound exerts its effects by inhibiting HDAC1, HDAC2, and HDAC3, leading to an increase in the acetylation of histone and non-histone proteins. This alteration in the cellular acetylation landscape can trigger a cascade of downstream events, including changes in gene expression that can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.

YSR734_Signaling_Pathway This compound This compound HDACs HDAC1, HDAC2, HDAC3 This compound->HDACs Covalent Inhibition Histones Histone Proteins HDACs->Histones Deacetylation Acetylation Increased Histone Acetylation Chromatin Chromatin Relaxation Acetylation->Chromatin GeneExpression Altered Gene Expression Chromatin->GeneExpression CellularEffects Cell Cycle Arrest, Differentiation, Apoptosis GeneExpression->CellularEffects

Caption: Signaling pathway of this compound's covalent inhibition of HDACs.

Experimental Protocols

A detailed methodology for assessing the post-washout effects of this compound is crucial for reproducible research. The following outlines a typical experimental workflow.

Washout Western Blot Protocol

This protocol is designed to qualitatively and quantitatively assess the duration of histone acetylation following the removal of an HDAC inhibitor.

  • Cell Culture and Treatment:

    • Culture MV4-11 cells in appropriate media and conditions.

    • Treat cells with this compound, Entinostat (as a comparator), or a vehicle control at specified concentrations for a defined period (e.g., 24 hours).

  • Washout Procedure:

    • After the treatment period, centrifuge the cells to pellet them.

    • Aspirate the supernatant containing the inhibitor.

    • Resuspend the cell pellet in fresh, pre-warmed culture medium.

    • Repeat the wash step (centrifugation and resuspension) at least two more times to ensure complete removal of the compound.

    • After the final wash, resuspend the cells in fresh medium and re-plate them.

  • Time-Course Collection:

    • Collect cell pellets at various time points post-washout (e.g., 0h, 6h, 12h, 24h, 48h).

  • Protein Extraction and Quantification:

    • Lyse the collected cell pellets using a suitable lysis buffer.

    • Quantify the total protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for acetylated histone H3. A primary antibody for total histone H3 or a housekeeping protein (e.g., GAPDH, β-actin) should be used as a loading control.

    • Wash the membrane and incubate with a suitable HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for acetylated histone H3 and the loading control.

    • Normalize the acetylated histone H3 signal to the loading control signal for each time point.

    • Compare the persistence of the acetylated histone H3 signal in the this compound-treated samples to the Entinostat-treated and vehicle control samples over the time course.

Washout_Experiment_Workflow cluster_prep Preparation cluster_washout Washout cluster_analysis Analysis CellCulture Cell Culture (e.g., MV4-11) Treatment Inhibitor Treatment (this compound, Entinostat, Vehicle) CellCulture->Treatment Wash Wash Cells to Remove Inhibitor Treatment->Wash TimeCourse Collect Samples at Various Time Points Wash->TimeCourse WesternBlot Western Blot for Acetylated Histone H3 TimeCourse->WesternBlot DataAnalysis Quantify and Compare Signal Persistence WesternBlot->DataAnalysis

Caption: Experimental workflow for a post-washout durability assessment.

Logical Comparison of Effect Durability

The fundamental difference in the mechanism of action between covalent and non-covalent inhibitors dictates the durability of their effects. This can be represented in a logical diagram.

Durability_Comparison cluster_this compound This compound (Covalent) cluster_NonCovalent Non-Covalent Inhibitor (e.g., Entinostat) YSR734_Binding Covalent Bond Formation with HDAC YSR734_Washout Washout YSR734_Binding->YSR734_Washout YSR734_Effect Sustained Inhibition (Enzyme is permanently modified) YSR734_Washout->YSR734_Effect NonCovalent_Binding Reversible Binding to HDAC NonCovalent_Washout Washout NonCovalent_Binding->NonCovalent_Washout NonCovalent_Effect Rapid Reversal of Inhibition (Inhibitor diffuses away) NonCovalent_Washout->NonCovalent_Effect

References

Validating the Therapeutic Window of YSR734: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel covalent histone deacetylase (HDAC) inhibitor, YSR734, with established alternatives for the treatment of Acute Myeloid Leukemia (AML) and Duchenne Muscular Dystrophy (DMD). Experimental data is presented to objectively evaluate its therapeutic window and potential as a therapeutic agent.

Executive Summary

This compound is a first-in-class covalent inhibitor of class I histone deacetylases (HDACs 1, 2, and 3).[1][2] This unique mechanism of action offers the potential for a wider therapeutic window compared to non-covalent HDAC inhibitors. This guide evaluates the preclinical data for this compound against Entinostat for AML and Givinostat for DMD, focusing on efficacy and cytotoxicity to delineate its therapeutic index.

Comparison of In Vitro Efficacy and Cytotoxicity

The therapeutic window of an investigational drug is critically defined by its efficacy at a therapeutic dose versus its toxicity at that same dose. For this compound, in vitro studies have established its potency against AML cell lines and its limited effect on non-cancerous cells, suggesting a favorable preliminary therapeutic index.

CompoundTarget IndicationCell LineEfficacy (IC50, µM)Cytotoxicity (IC50, µM)Therapeutic Index (TI = Cytotoxicity IC50 / Efficacy IC50)
This compound AMLMV4-110.53[2]>20 (MRC-9 cells)[2]>37.7
AMLRS4;111.00[2]>20 (MRC-9 cells)>20
Entinostat AMLU937~1.0Not explicitly stated for direct comparisonNot directly calculable from provided results
Givinostat DMD---Approved for clinical use

Mechanism of Action: Covalent Inhibition of HDACs

This compound's mechanism involves the covalent modification of a cysteine residue within the active site of HDAC1, 2, and 3. This irreversible binding is hypothesized to provide a more durable and potent inhibition compared to the reversible binding of other HDAC inhibitors like Entinostat and Givinostat.

HDAC_Inhibition cluster_this compound This compound (Covalent) cluster_NonCovalent Entinostat/Givinostat (Non-Covalent) This compound This compound HDAC_active_site_Y HDAC Active Site (with Cysteine) This compound->HDAC_active_site_Y Targets Covalent_Bond Covalent Bond Formation (Irreversible) HDAC_active_site_Y->Covalent_Bond Reacts with Inactive_HDAC_Y Inactive HDAC Covalent_Bond->Inactive_HDAC_Y NonCovalent_I Entinostat / Givinostat HDAC_active_site_NC HDAC Active Site NonCovalent_I->HDAC_active_site_NC Binds to Reversible_Binding Reversible Binding HDAC_active_site_NC->Reversible_Binding Inactive_HDAC_NC Inactive HDAC Reversible_Binding->Inactive_HDAC_NC Inactive_HDAC_NC->HDAC_active_site_NC Dissociation

Caption: Comparative mechanisms of HDAC inhibition.

Experimental Protocols

HDAC Inhibition Assay

Objective: To determine the concentration of an inhibitor required to reduce the activity of a specific HDAC isoform by 50% (IC50).

Methodology:

  • Recombinant human HDAC1, 2, and 3 enzymes are used.

  • A fluorogenic acetylated peptide substrate is incubated with each HDAC isoform in the presence of varying concentrations of the test compound (e.g., this compound).

  • The reaction is allowed to proceed for a set time at 37°C.

  • A developer solution is added to stop the deacetylation reaction and generate a fluorescent signal from the deacetylated substrate.

  • Fluorescence is measured using a plate reader.

  • IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability (Cytotoxicity) Assay

Objective: To determine the concentration of a compound that reduces the viability of a cell population by 50% (IC50).

Methodology:

  • Cells (e.g., MV4-11, RS4;11, MRC-9) are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with a range of concentrations of the test compound for a specified period (e.g., 72 hours).

  • A viability reagent, such as 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or a resazurin-based reagent, is added to each well.

  • After an incubation period, the absorbance or fluorescence is measured, which correlates with the number of viable cells.

  • IC50 values are determined by plotting the percentage of cell viability against the logarithm of the compound concentration.

Experimental Workflow for Therapeutic Window Assessment

Therapeutic_Window_Workflow A Compound Synthesis (this compound) B In Vitro Efficacy Studies (e.g., AML cell lines) A->B C In Vitro Cytotoxicity Studies (Non-cancerous cell lines) A->C D Determination of Efficacy IC50 B->D E Determination of Cytotoxicity IC50 C->E F Calculation of Therapeutic Index (TI) D->F E->F G Lead Optimization F->G Favorable TI I Clinical Trials F->I Proceed to Clinic H In Vivo Studies (Animal Models) G->H H->I

References

A Comparative Analysis of YSR734 and SAHA (Vorinostat) in Leukemia Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of epigenetic cancer therapy, histone deacetylase (HDAC) inhibitors have emerged as a promising class of drugs. This guide provides a detailed comparison of a novel covalent HDAC inhibitor, YSR734, and the well-established pan-HDAC inhibitor, SAHA (vorinostat), focusing on their performance in leukemia cell lines. This objective analysis, supported by experimental data, is intended for researchers, scientists, and professionals in drug development.

Overview of this compound and SAHA

This compound is a first-in-class covalent HDAC inhibitor, distinguished by its 2-aminobenzanilide zinc-binding group and a pentafluorobenzenesulfonamide electrophile.[1][2] It demonstrates selectivity for Class I HDACs and has shown activity in acute myeloid leukemia (AML) cells.[1][3][4] Its covalent binding mechanism suggests the potential for longer-lasting effects within cells.

SAHA (Vorinostat) , marketed as Zolinza, is a broad-spectrum hydroxamic acid-based HDAC inhibitor. It targets Class I, II, and IV HDACs, leading to the accumulation of acetylated histones and other proteins. This activity induces cell cycle arrest, differentiation, and apoptosis in a variety of cancer cells, including those of hematological origin. Vorinostat is FDA-approved for the treatment of cutaneous T-cell lymphoma (CTCL).

Comparative Efficacy in Leukemia Cell Lines

While no studies directly comparing this compound and SAHA in the same experimental setting have been identified, a comparative analysis can be drawn from individual studies on their effects on leukemia cell lines.

HDAC Inhibition

This compound has demonstrated potent, nanomolar-range inhibitory activity against Class I HDACs. In contrast, SAHA acts as a pan-HDAC inhibitor, affecting a broader range of HDAC isoforms across Class I and II.

CompoundTarget HDACsIC50 (HDAC1)IC50 (HDAC2)IC50 (HDAC3)Source
This compound Class I (covalent)110 nM154 nM143 nM
SAHA (Vorinostat) Class I, II, IV (pan-inhibitor)~10 nM~10 nM (mixture)20 nM

Table 1: Comparison of in vitro HDAC inhibitory activity. Note that IC50 values are from different studies and assays, which may affect direct comparability.

Cytotoxicity in Leukemia Cell Lines

Both compounds have shown cytotoxic effects against leukemia cell lines. This compound exhibits sub-micromolar activity in the MV4-11 AML cell line. SAHA has demonstrated dose-dependent inhibition of cell proliferation in various leukemia and lymphoma cell lines, with IC50 values typically in the low micromolar range.

CompoundCell LineCell TypeIC50 (Cell Viability)Source
This compound MV4-11Acute Myeloid Leukemiasub-μM
SAHA (Vorinostat) MV4-11Acute Myeloid Leukemia0.636 µM
SAHA (Vorinostat) DaudiBurkitt's Lymphoma0.493 µM
SAHA (Vorinostat) K562Chronic Myelogenous LeukemiaNot specified
SAHA (Vorinostat) HL-60Acute Promyelocytic LeukemiaNot specified
SAHA (Vorinostat) NB4Acute Promyelocytic LeukemiaDose-dependent cell death
SAHA (Vorinostat) U937Histiocytic LymphomaDose-dependent cell death

Table 2: Comparison of cytotoxic activity in leukemia and lymphoma cell lines. Data is compiled from multiple sources and experimental conditions may vary.

Mechanisms of Action in Leukemia Cells

The primary mechanism for both agents involves the inhibition of HDACs, leading to hyperacetylation of histone and non-histone proteins. This epigenetic modulation results in the reactivation of tumor suppressor genes and other downstream effects that culminate in cell cycle arrest and apoptosis.

Cell Cycle Arrest

HDAC inhibitors are known to induce cell cycle arrest, preventing the uncontrolled proliferation of cancer cells.

  • This compound : While specific cell cycle analysis data for this compound in leukemia is not detailed in the available literature, its mechanism as an HDACi strongly implies an effect on cell cycle regulation.

  • SAHA (Vorinostat) : Vorinostat has been shown to cause G1 or G2-M phase cell cycle arrest in leukemia cell lines such as HL-60 and K562. This arrest is often mediated by the increased expression of cell cycle inhibitors like p21.

Induction of Apoptosis

Both compounds induce programmed cell death in leukemia cells.

  • This compound : It has been confirmed that this compound induces apoptosis in leukemia cells.

  • SAHA (Vorinostat) : Vorinostat triggers apoptosis in various leukemia cell lines, including NB4 and U937, through the activation of caspases. It can also induce DNA damage, which contributes to its apoptotic effect. In some resistant lymphoma cells, vorinostat may induce cell death through alternative pathways like irreversible cell cycle arrest rather than direct apoptosis.

Signaling Pathways

The signaling pathways affected by these inhibitors are central to their anti-leukemic activity.

cluster_0 HDAC Inhibition General Pathway cluster_1 Cellular Outcomes This compound This compound (Covalent Class I Selective) HDACs HDACs (Class I, II, IV) This compound->HDACs Covalently inhibits SAHA SAHA (Vorinostat) (Pan-HDAC Inhibitor) SAHA->HDACs Reversibly inhibits Histones Histone Proteins HDACs->Histones Deacetylates NonHistone Non-Histone Proteins (e.g., p53, Transcription Factors) HDACs->NonHistone Deacetylates Chromatin Condensed Chromatin (Transcriptional Repression) Histones->Chromatin Modulate Structure Gene_Expression Altered Gene Expression (e.g., ↑ p21) Chromatin->Gene_Expression Acetylation leads to Relaxed Chromatin & Transcription NonHistone->Gene_Expression Acetylation alters protein function Cell_Cycle_Arrest Cell Cycle Arrest (G1/G2-M) Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis Differentiation Differentiation Gene_Expression->Differentiation

Figure 1. General signaling pathway for HDAC inhibitors this compound and SAHA.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key assays used to evaluate HDAC inhibitors.

Cell Viability Assay (MTS-based)
  • Cell Seeding : Leukemia cells (e.g., MV4-11, K562) are seeded in 96-well plates at a density of 5,000-10,000 cells per well in complete culture medium.

  • Compound Treatment : Cells are treated with a range of concentrations of this compound or SAHA for a specified period (e.g., 48 or 72 hours).

  • MTS Reagent Addition : Following incubation, MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well.

  • Incubation : The plates are incubated for 1-4 hours at 37°C to allow for the conversion of MTS to formazan by viable cells.

  • Data Acquisition : The absorbance is measured at 490 nm using a microplate reader. The results are expressed as a percentage of the viability of untreated control cells.

Western Blot Analysis for Protein Expression
  • Cell Lysis : After treatment with the HDAC inhibitor for the desired time (e.g., 6-24 hours), cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification : The total protein concentration of the lysates is determined using a BCA protein assay.

  • SDS-PAGE : Equal amounts of protein (20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer : The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting : The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., acetylated-Histone H3, p21, cleaved caspase-3) and a loading control (e.g., GAPDH, β-actin, or HSC70).

  • Detection : The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

cluster_workflow Western Blot Workflow start Treat Cells (this compound or SAHA) lysis Cell Lysis & Protein Extraction start->lysis quant Protein Quantification (BCA) lysis->quant sds SDS-PAGE (Separation) quant->sds transfer Transfer to PVDF Membrane sds->transfer block Blocking transfer->block primary_ab Primary Antibody Incubation block->primary_ab secondary_ab Secondary Antibody Incubation (HRP) primary_ab->secondary_ab detect ECL Detection & Imaging secondary_ab->detect

Figure 2. Standard experimental workflow for Western Blot analysis.

Cell Cycle Analysis by Flow Cytometry
  • Cell Treatment and Harvesting : Leukemia cells are treated with the inhibitor for 24-48 hours. Cells are then harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

  • Staining : The fixed cells are washed and resuspended in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry : The DNA content of the cells is analyzed using a flow cytometer.

  • Data Analysis : The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined using cell cycle analysis software.

Conclusion

Both this compound and SAHA (vorinostat) are effective inhibitors of HDACs with demonstrated anti-leukemic properties. SAHA is a well-characterized pan-HDAC inhibitor with broad activity and established clinical use. This compound represents a novel approach with its Class I selectivity and covalent mechanism of action, which may offer advantages in terms of duration of effect and specificity.

The choice between these agents in a research or clinical context would depend on the specific application. The targeted nature of this compound may be beneficial in leukemias where Class I HDACs are the primary drivers of pathology, potentially offering a more favorable therapeutic window. Conversely, the broad-spectrum activity of SAHA might be advantageous in heterogeneous or resistant cancers where multiple HDAC isoforms are implicated. Further head-to-head studies are necessary to definitively compare their therapeutic potential and long-term efficacy in leukemia.

References

Investigating Potential MBLAC2 Off-Target Effects of YSR734: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for investigating the potential off-target effects of the novel covalent histone deacetylase (HDAC) inhibitor, YSR734, on metallo-beta-lactamase domain-containing protein 2 (MBLAC2). While this compound is a potent inhibitor of HDAC1, HDAC2, and HDAC3, a significant body of evidence has demonstrated that many HDAC inhibitors, particularly those containing a hydroxamic acid moiety, also potently inhibit MBLAC2.[1][2][3][4] Although this compound possesses a distinct 2-aminobenzanilide zinc-binding group and a pentafluorobenzenesulfonamide electrophile, its potential interaction with MBLAC2 warrants thorough investigation.[5]

This guide offers a comparative analysis of this compound against established dual HDAC/MBLAC2 inhibitors and selective MBLAC2 inhibitors. Due to a lack of publicly available data on the direct inhibition of MBLAC2 by this compound, this document serves as a template for researchers to conduct their own comparative studies. Detailed experimental protocols are provided to facilitate this investigation.

Comparative Inhibitor Activity

The following tables summarize the reported inhibitory activities of this compound and a selection of comparator compounds against their primary targets and MBLAC2. This data highlights the necessity of profiling this compound against MBLAC2 to determine its selectivity.

Table 1: Inhibitor Potency (IC50/EC50 in nM)

CompoundPrimary Target(s)IC50/EC50 (nM) vs. Primary Target(s)MBLAC2 IC50/EC50 (nM)Reference
This compound HDAC1, HDAC2, HDAC3HDAC1: 109, HDAC2: 154, HDAC3: 143Data Not Available
PanobinostatPan-HDAC2.1 - 531 (across various HDACs)>8.0 (pEC50)
PracinostatPan-HDAC40 - 140 (across various HDACs)< 10
ACY-775HDAC67.5Potent inhibitor (pEC50 > 8.2)
KV-65MBLAC2>60-fold selective for MBLAC2 over HDACsNanomolar binding affinity
KV-79MBLAC2>60-fold selective for MBLAC2 over HDACsNanomolar binding affinity

Experimental Design and Workflow

To ascertain the potential off-target effects of this compound on MBLAC2, a systematic experimental approach is recommended. The following workflow outlines the key steps, from initial enzymatic assays to cellular confirmation.

G cluster_0 In Vitro Characterization cluster_1 Cellular Validation A MBLAC2 Enzymatic Assay (Palmitoyl-CoA Hydrolysis) C Dose-Response Curves & IC50 Determination A->C B HDAC Enzymatic Assays (HDAC1/2/3) B->C D Cell-Based MBLAC2 Target Engagement Assay C->D Proceed if MBLAC2 inhibition is observed E Analysis of Extracellular Vesicle Accumulation D->E F Cellular Thermal Shift Assay (CETSA) D->F F->E

Caption: Experimental workflow for investigating this compound's MBLAC2 off-target effects.

MBLAC2 Signaling and Downstream Effects of Inhibition

MBLAC2 is an acyl-CoA thioesterase that hydrolyzes long-chain fatty acyl-CoAs, such as palmitoyl-CoA. Inhibition of MBLAC2 has been shown to lead to the accumulation of extracellular vesicles, a phenotype that could have significant biological consequences. Understanding this pathway is crucial for interpreting the results of cellular assays.

G cluster_0 Normal MBLAC2 Function cluster_1 MBLAC2 Inhibition A Palmitoyl-CoA B MBLAC2 A->B C Free Fatty Acid + CoASH B->C D Normal Extracellular Vesicle (EV) Biogenesis B->D E This compound / Other Inhibitor F MBLAC2 E->F G Accumulation of Extracellular Vesicles F->G H Altered Lipid Metabolism F->H

Caption: Simplified pathway showing MBLAC2 function and the effect of its inhibition.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and consistency.

MBLAC2 Enzymatic Activity Assay

This assay measures the hydrolysis of a radiolabeled acyl-CoA substrate by recombinant MBLAC2.

Materials:

  • Recombinant human MBLAC2

  • [3H]-Palmitoyl-CoA

  • Assay buffer: 50 mM Tris-HCl, pH 7.4

  • This compound and comparator compounds

  • Scintillation fluid and counter

Procedure:

  • Prepare serial dilutions of this compound and comparator compounds in the assay buffer.

  • In a 96-well plate, add recombinant MBLAC2 to each well.

  • Add the diluted inhibitors to the respective wells and incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding [3H]-Palmitoyl-CoA to each well.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding an acidic solution (e.g., 10% acetic acid).

  • Extract the radiolabeled free fatty acid using an organic solvent (e.g., heptane).

  • Measure the radioactivity in the organic phase using a scintillation counter.

  • Calculate the percentage of inhibition relative to a vehicle control and determine the IC50 values.

HDAC Enzymatic Activity Assay (Fluorometric)

This assay quantifies the deacetylase activity of HDAC enzymes using a fluorogenic substrate.

Materials:

  • Recombinant human HDAC1, HDAC2, and HDAC3

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Assay buffer: 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2

  • Developer solution (containing a protease like trypsin)

  • This compound and comparator compounds

  • Black 96-well microplate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of this compound and comparator compounds in the assay buffer.

  • Add the recombinant HDAC enzyme to the wells of the black microplate.

  • Add the diluted inhibitors and incubate for 10 minutes at 37°C.

  • Start the reaction by adding the fluorogenic HDAC substrate.

  • Incubate at 37°C for 30 minutes.

  • Stop the enzymatic reaction and initiate fluorescence development by adding the developer solution.

  • Incubate for an additional 15 minutes at 37°C.

  • Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 355/460 nm).

  • Calculate the percentage of inhibition and determine the IC50 values.

Cellular Assay for Extracellular Vesicle Accumulation

This experiment assesses the effect of MBLAC2 inhibition on the release of extracellular vesicles from cultured cells.

Materials:

  • HEK293 or other suitable cell line

  • Cell culture medium and supplements

  • This compound, ACY-775 (positive control), and ACY-738 (negative control for MBLAC2 inhibition)

  • Nanoparticle tracking analysis (NTA) instrument

  • Reagents for EV isolation (e.g., size exclusion chromatography or precipitation kits)

Procedure:

  • Plate cells and allow them to adhere overnight.

  • Replace the medium with fresh medium containing the test compounds at various concentrations.

  • Incubate the cells for 48-72 hours.

  • Collect the cell culture supernatant and remove cells and debris by centrifugation.

  • Isolate extracellular vesicles from the supernatant using your chosen method.

  • Resuspend the isolated vesicles in PBS.

  • Analyze the size distribution and concentration of the vesicles using NTA.

  • Compare the number of vesicles released from treated cells to vehicle-treated controls. An increase in vesicle number upon treatment with this compound, similar to the effect of ACY-775, would suggest MBLAC2 inhibition.

By following this guide, researchers can systematically evaluate the potential for this compound to inhibit MBLAC2, thereby gaining a more comprehensive understanding of its selectivity profile and potential for off-target effects. This knowledge is critical for the continued development and therapeutic application of this promising HDAC inhibitor.

References

A Head-to-Head Comparison of YSR734 and Romidepsin for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the novel covalent inhibitor YSR734 and the established anticancer agent romidepsin, detailing their mechanisms, efficacy, and experimental validation.

In the landscape of epigenetic modifiers, histone deacetylase (HDAC) inhibitors have emerged as a promising class of therapeutics for various malignancies. This guide provides a detailed comparison of a novel, first-in-class covalent HDAC inhibitor, this compound, and the clinically approved drug, romidepsin. While direct head-to-head preclinical or clinical studies are not yet available, this document serves as a resource for researchers, scientists, and drug development professionals by juxtaposing the known characteristics, performance data, and experimental methodologies for each compound.

At a Glance: this compound vs. Romidepsin

FeatureThis compoundRomidepsin
Mechanism of Action Covalent, irreversible inhibitor of Class I HDACsReversible inhibitor of Class I and II HDACs
HDAC Isoform Selectivity Selective for HDAC1, HDAC2, and HDAC3Primarily targets Class I HDACs, with activity against some Class II HDACs at higher concentrations[1]
Development Stage PreclinicalClinically approved and marketed
Approved Indications Not applicableCutaneous T-Cell Lymphoma (CTCL), Peripheral T-Cell Lymphoma (PTCL)[2]
Reported Efficacy Demonstrated cellular activity in acute myeloid leukemia (AML) and Duchenne muscular dystrophy (DMD) cell lines[1][3]Clinically proven efficacy in relapsed/refractory CTCL and PTCL[4]

Mechanism of Action: A Tale of Two Binding Modes

Both this compound and romidepsin exert their effects by inhibiting histone deacetylases, leading to an accumulation of acetylated histones and non-histone proteins. This, in turn, results in the modulation of gene expression, ultimately inducing cell cycle arrest, differentiation, and apoptosis in cancer cells. However, the two compounds differ significantly in their interaction with the HDAC enzymes.

This compound is a first-in-class covalent inhibitor that is highly selective for Class I HDACs (HDAC1, HDAC2, and HDAC3). Its unique chemical structure includes a pentafluorobenzenesulfonamide electrophile that forms a covalent bond with a cysteine residue within the catalytic domain of the enzyme. This irreversible binding offers the potential for prolonged target engagement and a more sustained biological effect.

Romidepsin , on the other hand, is a prodrug that is activated within the cell to its active form, which then acts as a reversible inhibitor of HDACs. It primarily targets Class I HDACs, though it can inhibit Class II enzymes at higher concentrations. Its mechanism involves the chelation of a zinc ion in the active site of the HDAC enzyme, thereby blocking its deacetylase activity.

HDAC_Inhibition_Pathway cluster_nucleus Cell Nucleus DNA DNA Histones Histones HAT Histone Acetyltransferases (HATs) Acetylation Histone Acetylation HAT->Acetylation HDAC Histone Deacetylases (HDACs) Deacetylation Histone Deacetylation HDAC->Deacetylation Chromatin_Open Open Chromatin (Transcriptionally Active) Acetylation->Chromatin_Open Chromatin_Closed Closed Chromatin (Transcriptionally Inactive) Deacetylation->Chromatin_Closed Gene_Expression Tumor Suppressor Gene Expression Chromatin_Open->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest & Apoptosis Gene_Expression->Cell_Cycle_Arrest This compound This compound (Covalent) This compound->HDAC Inhibits Romidepsin Romidepsin (Reversible) Romidepsin->HDAC Inhibits Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo/Clinical Evaluation HDAC_Assay Biochemical HDAC Inhibition Assay Cell_Culture Cancer Cell Line Culture Animal_Model Preclinical Animal Model (e.g., Xenograft) HDAC_Assay->Animal_Model Promising Candidate Compound_Treatment Treatment with HDAC Inhibitor Cell_Culture->Compound_Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Compound_Treatment->Viability_Assay Western_Blot Western Blot for Acetylated Histones Compound_Treatment->Western_Blot Clinical_Trial Phase I/II/III Clinical Trials Animal_Model->Clinical_Trial Efficacy_Safety Efficacy and Safety Assessment Clinical_Trial->Efficacy_Safety

References

Safety Operating Guide

Proper Disposal of YSR734: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and maintaining regulatory compliance. This guide provides comprehensive, step-by-step procedures for the proper disposal of YSR734, a covalent histone deacetylase (HDAC) inhibitor. Due to its chemical nature and biological activity, this compound must be treated as a hazardous chemical waste.

This compound is a covalent HDAC inhibitor with activity against HDAC1, HDAC2, and HDAC3. It is utilized in research for conditions such as acute myeloid leukemia and Duchenne muscular dystrophy. The core structures of this compound include pentafluorobenzenesulfonamide and 2-aminobenzanilide. Safety data for these components indicate that this compound should be handled with caution, as it may be harmful if swallowed, cause skin and eye irritation, and be toxic to aquatic life.[1][2]

Personal Protective Equipment (PPE) and Handling

Before beginning any disposal procedures, it is crucial to don the appropriate personal protective equipment. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

Required PPE:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield

  • A laboratory coat

Waste Segregation and Collection

Proper segregation of waste is critical to prevent accidental chemical reactions and to ensure compliant disposal. All waste contaminated with this compound must be collected in designated, leak-proof, and clearly labeled hazardous waste containers.

Step-by-Step Disposal Procedures

Solid Waste Disposal

Solid waste includes unused this compound powder, contaminated personal protective equipment (gloves, etc.), and labware such as weigh boats, pipette tips, and centrifuge tubes.

  • Collection: Place all solid waste contaminated with this compound into a designated, durable, and leak-proof hazardous waste container.

  • Labeling: Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and the date. Do not use abbreviations.

  • Storage: Store the sealed container in a designated and secure hazardous waste accumulation area, away from incompatible materials.

Liquid Waste Disposal

Liquid waste includes solutions containing this compound, such as stock solutions, experimental media, and solvent rinsates.

  • Collection: Collect all liquid waste containing this compound in a designated, sealed, and clearly labeled hazardous liquid waste container. If organic solvents were used, the container should be appropriate for flammable waste.

  • Labeling: Label the container with "Hazardous Waste," the full chemical names of all constituents (including solvents), their approximate concentrations, and the date.

  • Storage: Securely cap the container and store it in a designated hazardous waste accumulation area with secondary containment to prevent spills.

Contaminated Sharps and Glassware Disposal

Needles, syringes, and broken glassware contaminated with this compound require special handling.

  • Collection: Place all contaminated sharps into a rigid, puncture-resistant sharps container that is clearly labeled with a biohazard symbol and the words "Hazardous Chemical Waste."

  • Sealing: Once the container is three-quarters full, securely seal it.

  • Disposal: Arrange for pickup by your institution's environmental health and safety (EHS) department or a licensed hazardous waste contractor.

Decontamination of Empty Containers

To be considered non-hazardous, containers that held this compound must be thoroughly decontaminated.

  • Triple-Rinsing: Triple-rinse the empty container with a suitable solvent that can dissolve this compound.

  • Rinsate Collection: Collect the rinsate from all three rinses and dispose of it as hazardous liquid waste.[3]

  • Final Disposal: After triple-rinsing and allowing the container to air dry in a fume hood, deface or remove the original label. The decontaminated container can then be disposed of with regular laboratory glass or plastic waste.

Quantitative Data Summary

For quick reference, the following table summarizes key information regarding this compound and its components.

PropertyThis compoundPentafluorobenzenesulfonamide2-Aminobenzanilide
Chemical Formula C26H23F5N4O5SC6H2F5NO2SC13H12N2O
Primary Hazards Assumed HazardousHarmful if swallowed, Skin/eye irritantHarmful if swallowed, Toxic to aquatic life
Disposal Classification Hazardous Chemical WasteHazardous Chemical WasteHazardous Chemical Waste

Experimental Protocols

The disposal procedures outlined in this document are based on standard laboratory practices for handling hazardous chemicals and information derived from safety data sheets of structurally related compounds. No experimental protocols for the degradation or neutralization of this compound are currently available. Therefore, the recommended disposal method is collection and removal by a licensed hazardous waste management service.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G This compound Disposal Workflow cluster_0 Waste Generation cluster_1 Segregation & Collection cluster_2 Final Disposal Start This compound Waste Generated Waste_Type Identify Waste Type Start->Waste_Type Solid_Waste Solid Waste (Gloves, Tips, etc.) Waste_Type->Solid_Waste Solid Liquid_Waste Liquid Waste (Solutions, Rinsate) Waste_Type->Liquid_Waste Liquid Sharps_Waste Sharps Waste (Needles, Glassware) Waste_Type->Sharps_Waste Sharps Collect_Solid Collect in Labeled Solid Waste Container Solid_Waste->Collect_Solid Collect_Liquid Collect in Labeled Liquid Waste Container Liquid_Waste->Collect_Liquid Collect_Sharps Collect in Labeled Puncture-Proof Container Sharps_Waste->Collect_Sharps Store_Waste Store in Designated Hazardous Waste Area Collect_Solid->Store_Waste Collect_Liquid->Store_Waste Collect_Sharps->Store_Waste EHS_Pickup Arrange for EHS/ Contractor Pickup Store_Waste->EHS_Pickup General HDAC Inhibition Pathway This compound This compound (HDAC Inhibitor) HDAC HDACs (HDAC1, 2, 3) This compound->HDAC Inhibits Acetylation Histone Acetylation (Increased) HDAC->Acetylation Decreases Chromatin Chromatin Relaxation Acetylation->Chromatin Promotes Gene_Expression Altered Gene Expression Chromatin->Gene_Expression Allows Cellular_Effects Cellular Effects (e.g., Apoptosis, Differentiation) Gene_Expression->Cellular_Effects Leads to

References

Essential Safety and Operational Guidance for Handling YSR734

Author: BenchChem Technical Support Team. Date: November 2025

For research use only. Not for human or veterinary use. [1]

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with YSR734, a covalent Histone Deacetylase (HDAC) inhibitor.[2][3] this compound is under investigation for its potential in treating acute myeloid leukemia and Duchenne muscular dystrophy.[1][4] Given its status as a novel compound, all handling procedures must prioritize safety and assume the substance is highly hazardous.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to prevent exposure through inhalation, skin contact, and eye contact. The following table outlines the required PPE for handling this compound.

Body Part Required PPE Purpose
Hands Double Gloving: An inner layer of nitrile gloves and an outer layer of chemically resistant gloves (e.g., butyl rubber or Viton™).Provides robust protection against a wide range of potential chemical interactions.
Eyes/Face Chemical splash goggles and a full-face shield.Protects against splashes, sprays, and airborne particles. Goggles should provide a complete seal around the eyes.
Body A flame-resistant lab coat, a chemically resistant apron, full-length pants, and closed-toe shoes are required. For procedures with a higher risk of splashes, a chemically resistant suit is recommended.Protects the skin from accidental contact with the substance.
Respiratory A properly fitted respirator with a combination of organic vapor and particulate cartridges (e.g., P100/OV).Protects against the inhalation of potentially toxic vapors, aerosols, or fine powders.

Operational Plan: Step-by-Step Handling Procedures

All work with this compound must be conducted in a controlled laboratory environment, adhering to the following procedures:

  • Preparation and Environment:

    • All handling of this compound must occur within a certified chemical fume hood to prevent inhalation of vapors, dust, or aerosols.

    • Ensure an emergency plan is in place, with clear access to a safety shower, eyewash station, and appropriate fire extinguisher.

    • Minimize the quantities of this compound used in any single experiment.

    • Never work alone when handling compounds of unknown toxicity.

  • Solution Preparation:

    • This compound is soluble in DMSO and a formulation of 10% DMSO with 90% Corn Oil.

    • When preparing a DMSO stock solution, pre-dissolve the desired weight of this compound in the appropriate volume of DMSO.

    • For in vivo formulations, a common method involves sequentially adding and mixing the DMSO stock solution with PEG300, Tween 80, and ddH₂O, or with corn oil for a simpler formulation.

  • Experimental Use:

    • This compound has demonstrated biological activity in nanomolar concentrations for inhibiting HDAC1, HDAC2, and HDAC3.

    • In cell culture experiments, such as with MV4-11 AML cells, inhibitor treatments have been conducted for 6 hours, followed by a cellular washout and a 16-hour incubation before analysis.

  • Storage:

    • Store this compound in a dry, dark environment.

    • For short-term storage (days to weeks), a temperature of 0-4°C is recommended.

    • For long-term storage (months to years), maintain a temperature of -20°C. Stock solutions can be stored at -80°C for up to 6 months.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure safety.

  • Waste Segregation:

    • All disposable materials that have come into contact with this compound, including gloves, pipette tips, and containers, must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Waste Treatment:

    • Consult your institution's Environmental Health and Safety (EHS) office for specific guidelines on the disposal of novel chemical compounds.

    • Do not dispose of this compound down the drain or in regular trash.

  • Decontamination:

    • All non-disposable equipment and work surfaces should be thoroughly decontaminated using a validated procedure. Consult your EHS office for appropriate decontamination agents.

Experimental Workflow and Signaling Pathway

The following diagrams illustrate the general workflow for handling this compound and its known signaling pathway.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal PPE Don Personal Protective Equipment FumeHood Prepare Chemical Fume Hood PPE->FumeHood Emergency Verify Emergency Equipment Access FumeHood->Emergency Weigh Weigh this compound Emergency->Weigh Dissolve Prepare Stock Solution (e.g., in DMSO) Weigh->Dissolve Experiment Perform Experiment Dissolve->Experiment Decontaminate Decontaminate Surfaces & Equipment Experiment->Decontaminate Waste Segregate & Label Hazardous Waste Decontaminate->Waste Dispose Dispose of Waste per EHS Guidelines Waste->Dispose

Caption: General workflow for safely handling this compound.

G This compound This compound HDAC HDAC1, HDAC2, HDAC3 This compound->HDAC inhibits Acetylation Increased Histone Acetylation HDAC->Acetylation leads to GeneExpression Altered Gene Expression Acetylation->GeneExpression Apoptosis Induction of Apoptosis (e.g., in Leukemia Cells) GeneExpression->Apoptosis Differentiation Induction of Myoblast Differentiation GeneExpression->Differentiation

Caption: this compound signaling pathway in cellular processes.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.